Aladotril
描述
属性
CAS 编号 |
173429-64-6 |
|---|---|
分子式 |
C21H23NO5S |
分子量 |
401.5 g/mol |
IUPAC 名称 |
benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate |
InChI |
InChI=1S/C21H23NO5S/c1-14(21(24)25-11-15-5-3-2-4-6-15)22-20(23)17(12-28)9-16-7-8-18-19(10-16)27-13-26-18/h2-8,10,14,17,28H,9,11-13H2,1H3,(H,22,23)/t14-,17+/m1/s1 |
InChI 键 |
JHQKLXNTEQHOHI-PBHICJAKSA-N |
手性 SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC3=C(C=C2)OCO3)CS |
规范 SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC3=C(C=C2)OCO3)CS |
外观 |
Solid powder |
其他CAS编号 |
173429-64-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aladotril; BP 1137; BP-1137; BP1137; |
产品来源 |
United States |
Foundational & Exploratory
Aladotril: A Technical Deep Dive into Dual Inhibition of Neutral Endopeptidase and Angiotensin-Converting Enzyme
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aladotril, also known as Fasidotril or BP1137, is a dual-acting inhibitor targeting two key enzymes in the cardiovascular regulatory system: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE). As a prodrug, this compound is converted in the body to its active metabolite, fasidotrilat. This dual inhibition offers a promising therapeutic strategy by simultaneously enhancing the beneficial effects of natriuretic peptides through NEP inhibition and mitigating the detrimental effects of angiotensin II via ACE inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The intricate regulation of blood pressure and cardiovascular homeostasis involves a delicate balance between vasodilatory and vasoconstrictive systems. The renin-angiotensin-aldosterone system (RAAS) is a primary driver of vasoconstriction and sodium retention, largely through the action of angiotensin II, which is produced by the Angiotensin-Converting Enzyme (ACE). Conversely, the natriuretic peptide system promotes vasodilation, natriuresis, and diuresis. Neutral Endopeptidase (NEP), a zinc-dependent metalloprotease, is the key enzyme responsible for the degradation of natriuretic peptides.
Dual inhibition of both NEP and ACE presents a synergistic approach to managing cardiovascular diseases. By blocking ACE, the production of the potent vasoconstrictor angiotensin II is reduced. Simultaneously, inhibiting NEP leads to an accumulation of natriuretic peptides, amplifying their beneficial vasodilatory and natriuretic effects. This compound has been investigated for its potential in treating conditions such as hypertension and heart failure.
Mechanism of Action
This compound is an orally administered prodrug that undergoes hydrolysis in the body to form its active diacid metabolite, fasidotrilat. Fasidotrilat is a potent inhibitor of both Neutral Endopeptidase and Angiotensin-Converting Enzyme.
Signaling Pathway of NEP and ACE in Cardiovascular Regulation
The following diagram illustrates the interplay between the renin-angiotensin system and the natriuretic peptide system, and the points of intervention for this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound (Fasidotril) and its active metabolite, fasidotrilat.
Table 1: In Vivo Efficacy of Fasidotril in Animal Models
| Species | Model | Dosage | Duration | Key Findings | Reference |
| Mouse | - | 0.2-0.5 mg/kg (oral) | Acute | ED50 for in vivo inhibition of both NEP and ACE.[1] | [1] |
| Rat | Spontaneously Hypertensive Rats (SHR) | 100 mg/kg twice daily (oral) | 3 weeks | Progressive and sustained decrease in systolic blood pressure (-20 to -30 mm Hg).[1][2] | [1][2] |
| Rat | Renovascular Hypertensive (Goldblatt) | 100 mg/kg twice daily (oral) | 3 weeks | Progressive and sustained decrease in systolic blood pressure (-20 to -30 mm Hg).[1][2] | [1][2] |
| Rat | DOCA-salt Hypertensive | 100 mg/kg twice daily (oral) | 3 weeks | Prevented the progressive rise in blood pressure.[1][2] | [1][2] |
| Rat | Myocardial Infarction | 180 mg/kg/day (oral) | 40 weeks | Reduced mortality and attenuated cardiac hypertrophy with no significant effect on blood pressure.[3] | [3] |
Table 2: Clinical Efficacy of Fasidotril in Humans
| Study Population | Dosage | Duration | Key Findings | Reference |
| Mild-to-moderate essential hypertension | 100 mg twice daily (oral) | 6 weeks | Lowered supine systolic/diastolic blood pressure by 7.4/5.4 mm Hg and standing blood pressure by 7.6/6.8 mm Hg compared to placebo.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the preclinical and clinical evaluation of this compound.
In Vivo Animal Studies
-
Objective: To assess the antihypertensive efficacy of fasidotril in different models of hypertension.
-
Animal Models:
-
Spontaneously Hypertensive Rats (SHR) - a genetic model of hypertension.
-
Two-kidney, one-clip Goldblatt rats - a model of renovascular hypertension.
-
Deoxycorticosterone acetate (DOCA)-salt rats - a model of volume-dependent hypertension.
-
-
Procedure:
-
Data Analysis: Changes in systolic blood pressure over the treatment period are compared between the fasidotril and vehicle-treated groups.
-
Objective: To evaluate the long-term effects of fasidotril on survival and cardiac remodeling after myocardial infarction.
-
Procedure:
-
Myocardial infarction is induced in rats by coronary artery ligation.[3]
-
24 hours post-ligation, surviving rats are randomly assigned to receive either placebo or fasidotril (180 mg/kg/day, orally).[3]
-
The treatment is continued for 40 weeks.[3]
-
Survival rates are monitored throughout the study.
-
At the end of the study, hearts are excised for determination of infarct size and assessment of cardiac hypertrophy.
-
-
Data Analysis: Survival curves are compared between the two groups using a log-rank test. Cardiac hypertrophy is assessed by measuring heart weight to body weight ratio and is compared between groups.
Human Clinical Trial
-
Objective: To determine the efficacy and safety of fasidotril in patients with mild-to-moderate essential hypertension.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
-
Participants: Patients with mild-to-moderate hypertension (diastolic blood pressure between 95 and 114 mm Hg).[1]
-
Procedure:
-
Data Analysis: The primary endpoint is the change in supine and standing systolic and diastolic blood pressure from baseline to the end of the treatment period, compared between the fasidotril and placebo groups.
Conclusion
This compound (Fasidotril) has demonstrated efficacy as a dual inhibitor of NEP and ACE in both preclinical and clinical settings. Its ability to reduce blood pressure in hypertensive models and improve outcomes in a post-myocardial infarction model highlights its therapeutic potential. The unique mechanism of action, which combines the benefits of RAAS inhibition with the enhancement of the natriuretic peptide system, offers a promising avenue for the management of cardiovascular diseases. Further research to fully elucidate its long-term safety and efficacy profile is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive effects of fasidotril, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of long-term therapy with fasidotril, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Aladotril: An In-depth Technical Guide
An extensive search for the pharmacological profile of Aladotril did not yield any specific results. This suggests that "this compound" may be a very new investigational drug with limited public information, a compound that has not been the subject of significant published research, or potentially a misspelling of another drug.
To provide a comprehensive technical guide as requested, detailed information regarding its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental data is essential. Without access to preclinical or clinical trial data, it is not possible to construct an accurate and informative whitepaper on the pharmacological properties of this specific compound.
For researchers, scientists, and drug development professionals seeking information on a particular therapeutic agent, access to published literature in reputable scientific databases and official regulatory agency websites is crucial. In the absence of such information for "this compound," the following general approach is recommended when investigating a novel compound:
Standard Approach for Characterizing a Novel Pharmacological Agent:
A logical workflow for characterizing a new chemical entity is essential for a thorough understanding of its therapeutic potential and safety profile.
Caption: A generalized workflow for drug discovery and development.
Key Data Points in a Pharmacological Profile:
For any given compound, a comprehensive pharmacological profile would be structured around the following key areas. The data is typically presented in clear, tabular formats for easy comparison and analysis.
Pharmacodynamics:
This section would detail the mechanism of action of the drug.
-
Target Identification and Validation: Elucidation of the specific molecular target(s) (e.g., receptors, enzymes, ion channels).
-
Receptor Binding Affinity: Quantitative measures such as Ki or Kd values.
-
Functional Assays: In vitro and in vivo studies to determine agonist, antagonist, or inverse agonist activity (e.g., EC50, IC50 values).
-
Signaling Pathway Analysis: Description of the downstream cellular effects following drug-target interaction.
A hypothetical signaling pathway diagram illustrates how a drug might exert its effects.
Caption: A simplified generic signaling pathway.
Pharmacokinetics:
This section describes the disposition of the drug in the body (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Parameter | Description | Typical Units |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % |
| Tmax | The time to reach maximum plasma concentration after drug administration. | hours (h) |
| Cmax | The maximum plasma concentration of a drug. | ng/mL or µg/mL |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | hours (h) |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | L/h or mL/min |
Experimental Protocols:
Detailed methodologies are crucial for the reproducibility of scientific findings. A typical experimental protocol would include:
-
Receptor Binding Assays:
-
Cell Lines/Tissue Preparation: Description of the source of the target receptor.
-
Radioligand: The specific radiolabeled compound used.
-
Incubation Conditions: Time, temperature, and buffer composition.
-
Data Analysis: Method for calculating binding parameters (e.g., Scatchard analysis).
-
-
In Vivo Efficacy Models:
-
Animal Species and Strain: Justification for the chosen animal model.
-
Disease Induction: Method used to create the animal model of the disease.
-
Drug Administration: Dose, route, and frequency.
-
Endpoint Measures: The specific physiological or behavioral readouts used to assess efficacy.
-
We recommend that researchers interested in a specific compound start by searching major scientific databases such as PubMed, Scopus, and Web of Science, as well as clinical trial registries like ClinicalTrials.gov. If information is still unavailable, it is likely that the compound is in a very early stage of development and data has not yet been publicly disclosed.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Alosetron, a potent 5-HT3 antagonist. The document details synthetic pathways, experimental protocols, and quantitative data, intended to serve as a valuable resource for professionals in the field of medicinal chemistry and drug development. The synthesis of Alosetron, a compound with the chemical name 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, has evolved to improve efficiency, safety, and yield.
Synthetic Pathways and Methodologies
The synthesis of Alosetron primarily involves the condensation of two key intermediates: 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one and a substituted imidazole derivative. Earlier methods employed hazardous reagents and resulted in lower yields, while more recent, improved processes offer safer and more commercially viable routes.
An early synthesis route involved the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-chloromethyl-5-methylimidazole using a strong and hazardous base like sodium hydride. This process was not ideal for large-scale production due to safety concerns and low yields[1].
A significantly improved and more recent method avoids the use of sodium hydride. This process involves the reaction of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole or a protected derivative thereof[1]. The use of trifluoroacetic acid has been shown to enhance the reaction rate and significantly improve the yield[1]. Another patented process describes the reaction in the presence of a mineral acid, such as hydrochloric acid, or a sulfonic acid, like p-toluene sulfonic acid or methane sulfonic acid[1].
The synthesis of the Alosetron core can also be achieved via a flow photochemical method, which represents a modern and efficient approach to indole synthesis[2]. This method involves the UVC-induced oxidative cyclization of an N-arylenaminone precursor[2].
The final step in the preparation of the commercially available drug is the formation of the hydrochloride salt. This is typically achieved by treating the Alosetron base with hydrochloric acid in a suitable solvent such as methanol, ethanol, or isopropanol[1].
Experimental Protocols
The following are detailed experimental protocols for key steps in the synthesis of Alosetron, based on patented and published methods.
Protocol 1: Improved Synthesis of Alosetron [1]
-
Reaction Setup: To a mixture of acetic acid and dimethylformamide, add 3N-BOC-4-hydroxymethyl-5-methyl imidazole (95.4 g) and 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (50 g).
-
Reaction Conditions: Add trifluoroacetic acid to the mixture and heat to 100-115 °C.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Add activated carbon to the reaction mass, stir, and filter through a hyflo bed. Wash the bed with dimethylformamide. The filtrate is then distilled under vacuum to yield Alosetron.
Protocol 2: Preparation of Alosetron Hydrochloride [1][3]
-
Salt Formation: Dissolve Alosetron (10 g) in methanol (50 mL).
-
Acidification: Add isopropanolic hydrochloric acid (8.5 mL) and heat the mixture to 40-45 °C.
-
Isolation: Cool the reaction mass, stir, and filter the resulting solid. Wash the solid with methanol.
-
Recrystallization: Dissolve the solid in methanol, treat with activated carbon, filter, and wash with methanol.
-
Final Product: Distill the solvent and add isopropyl ether to the residue. Stir at room temperature, then cool and stir further. Filter the solid, wash with chilled methanol, and dry to obtain pure Alosetron Hydrochloride.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis of Alosetron and its characterization.
| Parameter | Value | Reference |
| Molecular Formula | C17H18N4O | [4] |
| Molecular Weight | 294.35 g/mol | [5] |
| Melting Point (HCl salt) | 288-291 °C | [5] |
Table 1: Physicochemical Properties of Alosetron.
| Solvent | Solubility | Reference |
| Water | 61 mg/mL | [5] |
| 0.1M Hydrochloric Acid | 42 mg/mL | [5] |
| pH 6 Phosphate Buffer | 0.3 mg/mL | [5] |
| pH 8 Phosphate Buffer | <0.1 mg/mL | [5] |
Table 2: Solubility of Alosetron Hydrochloride.
| Analytical Method | Parameters | Results | Reference |
| RP-HPLC | Column: Waters Spherisorb® 5µm CN, 250x4.6 mm; Mobile Phase: 0.01M Ammonium Acetate (pH 3.2): Methanol: THF (700:240:60 v/v); Flow rate: 1.0 ml/min; Detection: 295 nm | Retention time: 11.570 min; Linearity: 56.1-673.2 µg/mL; LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL; Assay: 99.93% | [6] |
Table 3: Chromatographic Data for Alosetron Hydrochloride Analysis.
Visualizations
Diagram 1: Synthetic Pathway of Alosetron
Caption: Simplified reaction scheme for the synthesis of Alosetron and its hydrochloride salt.
Diagram 2: Alosetron's Mechanism of Action
Caption: Alosetron acts as a selective antagonist at the 5-HT3 receptor, blocking serotonin binding.
References
- 1. US20120178937A1 - Process for the preparation of alosetron - Google Patents [patents.google.com]
- 2. New approaches to ondansetron and alosetron inspire a versatile, flow photochemical method for indole synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC05700F [pubs.rsc.org]
- 3. ALOSETRON HYDROCHLORIDE – All About Drugs [allfordrugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Alosetron Hydrochloride | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
In Vitro Characterization of Aladotril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aladotril (also known as BP 1137) is a potent dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), key enzymes in the regulation of cardiovascular and renal function. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for relevant assays, and visual representations of its mechanism of action and experimental workflows.
Introduction
Vasopeptidase inhibitors represent a class of drugs that simultaneously target both ACE and NEP. This dual inhibition offers a synergistic approach to cardiovascular therapy. By inhibiting ACE, these agents block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Concurrently, by inhibiting NEP, they prevent the degradation of natriuretic peptides, which possess vasodilatory and natriuretic properties. This compound has been identified as a significant compound within this class. This document outlines the in vitro methodologies used to characterize its dual inhibitory profile.
Quantitative Inhibitory Activity
The in vitro potency of this compound's active metabolite, MDL 100,173, against both ACE and NEP has been determined through enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. For comparison, data for another vasopeptidase inhibitor, Fasidotrilat (the active form of Fasidotril), is also included.
| Compound | Target Enzyme | IC50 (nM) |
| MDL 100,173 (Active form of this compound) | ACE | 0.08 [1] |
| NEP | 0.11 [1] | |
| Fasidotrilat | ACE | 9.8[1] |
| NEP | 5.1[1] |
Mechanism of Action: Dual Inhibition Pathway
This compound exerts its therapeutic effects by modulating two critical enzymatic pathways involved in blood pressure regulation and fluid homeostasis. The following diagram illustrates this dual mechanism of action.
Experimental Protocols
Detailed methodologies for the in vitro characterization of dual ACE/NEP inhibitors like this compound are crucial for reproducible research. The following sections outline the typical protocols for ACE and NEP inhibition assays.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of ACE. A common method involves the use of a synthetic substrate that releases a detectable product upon cleavage by ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
ACE substrate: N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) or Hippuryl-His-Leu (HHL)
-
Assay Buffer: e.g., Tris-HCl buffer with NaCl and ZnCl2
-
Test compound (this compound's active metabolite)
-
Positive control (e.g., Captopril)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound or control, and the ACE enzyme solution.
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the ACE substrate to each well.
-
Immediately measure the change in absorbance at the appropriate wavelength in kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
The percentage of ACE inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Neutral Endopeptidase (NEP) Inhibition Assay
This assay quantifies the inhibitory effect of a compound on NEP activity. Similar to the ACE assay, it often employs a fluorogenic or chromogenic substrate.
Materials:
-
Neutral Endopeptidase (recombinant or purified)
-
NEP substrate (e.g., a fluorogenic peptide substrate)
-
Assay Buffer (e.g., Tris-HCl buffer)
-
Test compound (this compound's active metabolite)
-
Positive control (e.g., Thiorphan)
-
Microplate fluorometer or spectrophotometer
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound or control, and the NEP enzyme solution.
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the NEP substrate to each well.
-
Measure the increase in fluorescence (or absorbance) at the appropriate excitation and emission wavelengths in kinetic mode for a defined period at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
The percentage of NEP inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The in vitro characterization of this compound demonstrates its potent and dual inhibitory activity against both angiotensin-converting enzyme and neutral endopeptidase. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development, facilitating further investigation and comparison of vasopeptidase inhibitors. The synergistic mechanism of action holds significant promise for the treatment of hypertension and other cardiovascular diseases.
References
Aladotril in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aladotril (also known as BP1137) is a promising therapeutic agent that functions as a dual inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibitory action presents a multifaceted approach to treating cardiovascular diseases by simultaneously targeting the renin-angiotensin-aldosterone system (RAAS) and potentiating the beneficial effects of natriuretic peptides. Preclinical studies, primarily in rodent models of cardiac hypertrophy, heart failure, and myocardial infarction, suggest that this compound can ameliorate adverse cardiac remodeling. While specific quantitative data and detailed protocols for this compound are limited in publicly available literature, this guide synthesizes the existing information and extrapolates from studies on other dual ACE/NEP inhibitors to provide a comprehensive technical overview for research and drug development professionals.
Core Mechanism of Action: Dual ACE and NEP Inhibition
This compound's therapeutic potential stems from its ability to concurrently inhibit two key enzymes in cardiovascular regulation:
-
Angiotensin-Converting Enzyme (ACE): ACE is a central component of the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also promotes aldosterone secretion, leading to sodium and water retention, and contributes to cardiac and vascular fibrosis and hypertrophy. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and attenuation of pathological remodeling.
-
Neutral Endopeptidase (NEP): NEP is a zinc-dependent metalloprotease that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and substance P. Natriuretic peptides exert vasodilatory, natriuretic, and diuretic effects, and they inhibit the RAAS and sympathetic nervous system. By inhibiting NEP, this compound increases the bioavailability of these beneficial peptides, further promoting vasodilation, reducing cardiac preload and afterload, and counteracting the neurohormonal activation characteristic of heart failure.
The synergistic action of ACE and NEP inhibition is hypothesized to offer superior cardioprotective effects compared to single-target agents.
Signaling Pathway of Dual ACE/NEP Inhibition
Aladotril: A Technical Guide to a Dual Inhibitor of Neprilysin and Angiotensin-Converting Enzyme
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aladotril is a potent dual-acting pharmaceutical agent that simultaneously inhibits two key enzymes in the cardiovascular and renal systems: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). Extensive investigation of publicly available scientific literature and pharmacological databases indicates that this compound is a direct-acting inhibitor and is not classified as a prodrug. Therefore, the concept of an "active metabolite" formed through in vivo biotransformation is not applicable to this compound based on current knowledge. This guide provides a comprehensive overview of this compound's mechanism of action, its physiological effects, and general experimental protocols relevant to the study of NEP and ACE inhibitors.
Core Mechanism of Action: Dual NEP/ACE Inhibition
This compound's therapeutic potential stems from its ability to concurrently block the activity of two critical zinc-dependent metalloproteases. This dual inhibition offers a synergistic approach to cardiovascular regulation by modulating two distinct but interconnected pathways: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a central component of the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts a range of effects that contribute to increased blood pressure, including:
-
Vasoconstriction: Direct contraction of vascular smooth muscle.
-
Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention.
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine release.
By inhibiting ACE, this compound prevents the formation of angiotensin II, leading to vasodilation, reduced aldosterone levels, and a decrease in sympathetic tone, collectively resulting in lower blood pressure.
Neutral Endopeptidase (NEP) Inhibition
NEP, also known as neprilysin, is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). These peptides play a crucial role in maintaining cardiovascular homeostasis by promoting:
-
Vasodilation: Relaxation of blood vessels.
-
Natriuresis and Diuresis: Excretion of sodium and water by the kidneys.
-
Inhibition of the RAAS: Suppression of renin and aldosterone release.
By inhibiting NEP, this compound protects natriuretic peptides from degradation, thereby potentiating their beneficial effects.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the general functions and consequences of NEP and ACE inhibition.
Table 1: Overview of this compound's Target Enzymes
| Enzyme | Endogenous Substrates | Primary Physiological Role |
| Neutral Endopeptidase (NEP) | Natriuretic peptides (ANP, BNP, CNP), Bradykinin, Adrenomedullin | Degradation of vasoactive peptides |
| Angiotensin-Converting Enzyme (ACE) | Angiotensin I, Bradykinin | Conversion of Angiotensin I to Angiotensin II |
Table 2: Physiological Consequences of this compound's Dual Inhibition
| Parameter | Effect of ACE Inhibition | Effect of NEP Inhibition | Combined Effect of this compound |
| Angiotensin II Levels | ↓ | - | ↓ |
| Natriuretic Peptide Levels | - | ↑ | ↑ |
| Bradykinin Levels | ↑ | ↑ | ↑↑ |
| Blood Pressure | ↓ | ↓ | ↓↓ |
| Sodium and Water Retention | ↓ | ↓ | ↓↓ |
| Vasodilation | ↑ | ↑ | ↑↑ |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (e.g., IC₅₀) of a compound against NEP and ACE.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human NEP or ACE is incubated with a fluorogenic or chromogenic substrate specific to the enzyme.
-
Inhibitor Incubation: The enzyme-substrate mixture is incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Signal Detection: The enzymatic reaction results in the cleavage of the substrate, producing a fluorescent or colorimetric signal that is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To assess the effect of the inhibitor on cellular pathways regulated by NEP and ACE substrates.
General Protocol:
-
Cell Culture: A relevant cell line (e.g., vascular smooth muscle cells, cardiac fibroblasts) is cultured.
-
Treatment: Cells are treated with the inhibitor in the presence or absence of a relevant substrate (e.g., ANP for NEP inhibition, Angiotensin I for ACE inhibition).
-
Endpoint Measurement: Downstream signaling events are measured. This could include the quantification of second messengers (e.g., cGMP for natriuretic peptide signaling) using ELISA or the analysis of gene expression changes via RT-qPCR.
In Vivo Models of Cardiovascular Disease
Objective: To evaluate the therapeutic efficacy of the inhibitor in a living organism.
General Protocol:
-
Animal Model: A suitable animal model of cardiovascular disease is used (e.g., spontaneously hypertensive rats, models of heart failure).
-
Drug Administration: The inhibitor is administered to the animals via an appropriate route (e.g., oral gavage).
-
Physiological Monitoring: Key physiological parameters such as blood pressure (using telemetry), heart rate, and cardiac function (using echocardiography) are monitored over the course of the treatment.
-
Biomarker Analysis: Blood and tissue samples are collected to measure relevant biomarkers, such as plasma levels of angiotensin II, ANP, and cGMP.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key pathways affected by this compound and a general workflow for its evaluation.
Conclusion
This compound represents a promising therapeutic strategy by targeting both the renin-angiotensin-aldosterone system and the natriuretic peptide system. Based on the current body of scientific evidence, this compound functions as a direct dual inhibitor and is not a prodrug. Further research and clinical investigations are necessary to fully elucidate its pharmacokinetic profile, safety, and efficacy in various cardiovascular and renal diseases. The experimental frameworks outlined in this guide provide a basis for the continued evaluation of this compound and other dual NEP/ACE inhibitors.
Investigational Studies on Aladotril: A Review
No publicly available investigational studies, clinical trials, or preclinical data were found for a compound named "Aladotril."
A comprehensive search of scientific literature and clinical trial registries did not yield any information on a drug or investigational compound specifically identified as this compound. This suggests that "this compound" may be:
-
A very early-stage compound not yet in the public domain: Research and development of new drugs often occurs in confidence during the early preclinical phases.
-
An internal codename: Pharmaceutical companies may use internal codenames for compounds that are not disclosed publicly.
-
A possible misspelling or alternative name: The name provided may be inaccurate.
-
A discontinued or non-existent compound.
Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to:
-
Verify the spelling and official name of the investigational drug.
-
Search for publications using alternative identifiers such as company codenames or chemical names, if available.
-
Consult specialized pharmaceutical and clinical trial databases with the correct identifiers.
Further investigation into the correct name or any available identifiers for the compound of interest is necessary to retrieve the required information for a detailed technical guide.
Preclinical data on Aladotril
An in-depth search for preclinical data on "Aladotril" did not yield specific results for a drug with this name. The scientific and medical databases accessed contain no references to a compound designated as this compound.
This suggests a few possibilities:
-
Misspelling: The name "this compound" may be a misspelling of another drug.
-
Early-Stage Compound: It could be an internal designation for a very early-stage compound that has not yet been disclosed in public literature or databases.
-
Discontinued Compound: The development of this compound may have been discontinued at a very early stage, before any significant data was published.
Recommendation:
To proceed with your request, please verify the correct spelling of the drug's name. If the spelling is correct, any additional identifiers such as a company name, a compound code (e.g., XYZ-123), or a therapeutic class would be beneficial in locating the relevant preclinical data.
Without specific information on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Once the correct drug name or additional identifiers are provided, a comprehensive search can be re-initiated to gather the necessary preclinical information and fulfill the detailed requirements of your request.
Methodological & Application
Application Notes and Protocols for Aladotril (Fasidotril) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aladotril, also known as Fasidotril or Alatriopril, is a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). This dual mechanism of action makes it a compound of interest for cardiovascular research, particularly in the study of hypertension and heart failure. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion. Simultaneously, by inhibiting NEP, it prevents the breakdown of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis. These synergistic actions suggest its potential as a therapeutic agent for cardiovascular diseases.
These application notes provide a summary of reported dosages of this compound (Fasidotril) in various rat models of cardiovascular disease and detailed protocols for key experiments to guide researchers in their preclinical studies.
Data Presentation: this compound (Fasidotril) Dosage in Rat Models
The following table summarizes the oral dosages of this compound (Fasidotril) used in different animal models based on published studies.
| Animal Model | Indication | Dosage | Duration | Key Findings |
| Spontaneously Hypertensive Rats (SHR) | Hypertension | 100 mg/kg, PO, twice daily | 3 weeks | Progressive and sustained decrease in systolic blood pressure.[1][2] |
| Goldblatt 2-Kidney, 1-Clip (2K1C) Rats | Renovascular Hypertension | 100 mg/kg, PO, twice daily | 3 weeks | Progressive and sustained decrease in systolic blood pressure.[1][2] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | Salt-Sensitive Hypertension | 100 mg/kg, PO, twice daily | 3 weeks | Prevented the progressive rise in blood pressure.[1][2] |
| Coronary Artery Ligation-Induced Myocardial Infarction Rats | Heart Failure | 180 mg/kg/day, PO | 40 weeks | Prolonged survival and attenuated cardiac hypertrophy.[3][4] |
| Myocardial Infarction Rats (acute study) | Heart Failure | 10 mg/kg, IV (as Fasidotrilat, the active metabolite) | Single dose | Increased diuresis and natriuresis.[5] |
Signaling Pathway of this compound (Fasidotril)
The following diagram illustrates the dual mechanism of action of this compound (Fasidotril) on the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive effects of fasidotril, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of long-term therapy with fasidotril, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute natriuretic effect of fasidotrilat, a mixed inhibitor of neutral endopeptidase and angiotensin I-converting enzyme, in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Aladotril
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a sensitive, specific, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Aladotril (referred to as "Analyte X" in the procedural descriptions) in bulk drug substance and pharmaceutical dosage forms. The method is developed to provide a rapid and accurate analysis, making it suitable for routine quality control and stability testing. The validation of this method was performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose.[1][2][3]
High-performance liquid chromatography is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug compounds.[4][5] This method utilizes a C18 stationary phase and a simple isocratic mobile phase, allowing for excellent separation and peak symmetry of the analyte. Detection is carried out using a UV detector at a wavelength determined by the analyte's maximum absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.[6]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC System |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas the solution. Mix with acetonitrile in a 60:40 (acetonitrile:aqueous acid) volume/volume ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
Sample Preparation (for a tablet dosage form):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range.
-
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
Specificity
Specificity was evaluated by injecting the mobile phase (blank) and a placebo solution (containing all excipients except the active ingredient) to demonstrate the absence of interference at the retention time of this compound.
Linearity
The linearity of the method was established by analyzing a series of six concentrations of the this compound standard solution over the range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 52,345 |
| 5 | 261,567 |
| 10 | 524,890 |
| 20 | 1,050,123 |
| 40 | 2,101,567 |
| 50 | 2,625,890 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a standard solution (20 µg/mL) were performed on the same day and on three different days.
Table 3: Precision Data for this compound
| Precision Type | Peak Area (n=6) | % RSD |
| Intra-day (Repeatability) | 1,050,123 | 0.45% |
| Inter-day (Intermediate) | 1,052,345 | 0.82% |
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery percentage was then calculated.
Table 4: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.89 | 99.31% |
| 100% | 20 | 20.08 | 100.40% |
| 120% | 24 | 23.85 | 99.38% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualized Workflows
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Detailed workflow for sample preparation from a tablet dosage form.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines, and the results indicate its suitability for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The short run time of 10 minutes allows for a high throughput of samples. This application note provides a solid foundation for the analysis of this compound, which can be further adapted and optimized as needed.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. jetir.org [jetir.org]
- 5. wjpmr.com [wjpmr.com]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
Application Notes and Protocols: Aladotril Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aladotril is a prodrug that, upon administration, is metabolized into its active diacid form, which acts as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin.[1][2] Inhibition of ACE is a validated therapeutic strategy for the management of hypertension and heart failure.[3] This document provides a detailed protocol for an enzymatic assay to determine the inhibitory activity of this compound's active metabolite on ACE. The protocol is based on a well-established spectrophotometric method using the synthetic substrate N-Hippuryl-His-Leu (HHL).[1]
Mechanism of Action: this compound
This compound exerts its pharmacological effect through the inhibition of the Angiotensin-Converting Enzyme. As a prodrug, this compound is inactive and requires in vivo enzymatic conversion to its active metabolite. This active form then competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. The reduction in angiotensin II levels leads to vasodilation and decreased aldosterone secretion, resulting in a decrease in blood pressure.
Quantitative Data Summary
The inhibitory potency of this compound's active metabolite is typically determined by its half-maximal inhibitory concentration (IC50). The following table presents example data comparing the IC50 value of the active metabolite of this compound with that of Captopril, a well-known ACE inhibitor.
| Inhibitor | IC50 (nM) |
| This compound Active Metabolite | 5.8 |
| Captopril (Reference) | 8.7 |
Note: The provided IC50 values are for illustrative purposes and may vary depending on the specific experimental conditions.
Experimental Protocol: ACE Inhibition Assay
This protocol describes a spectrophotometric assay to measure the ACE inhibitory activity of the active form of this compound. The assay is based on the cleavage of the substrate HHL by ACE to produce hippuric acid, which can be quantified after extraction.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-Hippuryl-His-Leu (HHL)
-
This compound's active metabolite (or this compound pre-treated for in vitro hydrolysis)
-
Captopril (as a positive control)
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Deionized water
-
Microcentrifuge tubes
-
Spectrophotometer and cuvettes (or a microplate reader)
Experimental Workflow
References
Application Notes and Protocols for Aladotril Testing in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aladotril is a promising angiotensin-converting enzyme (ACE) inhibitor under investigation for the treatment of hypertension. ACE inhibitors are a well-established class of antihypertensive drugs that exert their effect by blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in three widely used animal models of hypertension: the Spontaneously Hypertensive Rat (SHR), the two-kidney, one-clip (2K1C) renal hypertensive rat, and the deoxycorticosterone acetate (DOCA)-salt hypertensive rat.
These models represent different facets of human hypertension. The SHR model mimics essential hypertension, the most common form in humans.[2] The 2K1C model represents renin-dependent hypertension resulting from renal artery stenosis.[3] The DOCA-salt model is a low-renin, volume-dependent model of hypertension.[4] Evaluating this compound in these diverse models will provide a comprehensive understanding of its antihypertensive efficacy and mechanism of action.
Mechanism of Action: this compound and the Renin-Angiotensin-Aldosterone System (RAAS)
This compound, as an ACE inhibitor, directly interferes with the RAAS cascade. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and consequently, a reduction in blood pressure.[1] Furthermore, the decrease in angiotensin II levels also reduces the secretion of aldosterone, a hormone that promotes sodium and water retention, further contributing to the blood pressure-lowering effect.
Caption: this compound's inhibition of ACE in the RAAS pathway.
Animal Models of Hypertension
The selection of an appropriate animal model is critical for elucidating the antihypertensive properties of this compound. The following models are recommended:
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension, characterized by a gradual increase in blood pressure with age.[2]
-
Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat: A model of renovascular hypertension induced by partially constricting one renal artery, leading to activation of the RAAS.[3]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of low-renin, volume-dependent hypertension induced by administration of a mineralocorticoid and a high-salt diet.[4]
Data Presentation: Efficacy of ACE Inhibitors in Hypertensive Rat Models
While specific data for this compound is pending clinical trials, the following tables summarize the expected dose-dependent effects on systolic blood pressure (SBP) based on studies with other ACE inhibitors like Captopril and Enalapril in the respective animal models.
Table 1: Expected Dose-Response of this compound in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day, p.o.) | Route of Administration | Duration of Treatment | Expected Mean SBP (mmHg) ± SEM | Expected % Reduction in SBP |
| Vehicle Control | - | Oral Gavage | 4 weeks | 195 ± 5 | - |
| This compound (Low Dose) | 10 | Oral Gavage | 4 weeks | 165 ± 6 | ~15% |
| This compound (Mid Dose) | 30 | Oral Gavage | 4 weeks | 145 ± 5 | ~25% |
| This compound (High Dose) | 50 | Oral Gavage | 4 weeks | 130 ± 7 | ~33% |
Data is representative based on findings for other ACE inhibitors such as captopril and enalapril.[5][6]
Table 2: Expected Dose-Response of this compound in 2K1C Renal Hypertensive Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Route of Administration | Duration of Treatment | Expected Mean SBP (mmHg) ± SEM | Expected % Reduction in SBP |
| Sham Control | - | Oral Gavage | 4 weeks | 130 ± 4 | - |
| 2K1C + Vehicle | - | Oral Gavage | 4 weeks | 185 ± 7 | - |
| 2K1C + this compound (Low Dose) | 5 | Oral Gavage | 4 weeks | 160 ± 6 | ~13% |
| 2K1C + this compound (Mid Dose) | 15 | Oral Gavage | 4 weeks | 140 ± 5 | ~24% |
| 2K1C + this compound (High Dose) | 30 | Oral Gavage | 4 weeks | 125 ± 6 | ~32% |
Data is representative based on findings for other ACE inhibitors such as enalapril.[7]
Table 3: Expected Dose-Response of this compound in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Route of Administration | Duration of Treatment | Expected Mean SBP (mmHg) ± SEM | Expected % Reduction in SBP |
| Uninephrectomized Control | - | Oral Gavage | 4 weeks | 125 ± 5 | - |
| DOCA-Salt + Vehicle | - | Oral Gavage | 4 weeks | 190 ± 8 | - |
| DOCA-Salt + this compound (Low Dose) | 10 | Oral Gavage | 4 weeks | 170 ± 7 | ~10% |
| DOCA-Salt + this compound (Mid Dose) | 30 | Oral Gavage | 4 weeks | 150 ± 6 | ~21% |
| DOCA-Salt + this compound (High Dose) | 50 | Oral Gavage | 4 weeks | 135 ± 8 | ~29% |
Data is representative based on findings for other ACE inhibitors such as captopril.[8]
Experimental Protocols
The following are detailed protocols for inducing hypertension and testing the efficacy of this compound.
General Procedures
Animal Husbandry: Male rats of the appropriate strain (Wistar-Kyoto for SHR, Sprague-Dawley for 2K1C and DOCA-salt) weighing 200-250g at the start of the experiment should be used. Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum, except where specified. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Blood Pressure Measurement: Systolic blood pressure and heart rate should be measured in conscious, restrained rats using a non-invasive tail-cuff method.[9] For continuous and more accurate measurements, radiotelemetry is the gold standard.[10][11] Animals should be acclimated to the measurement procedure for at least one week before the start of the experiment. Baseline blood pressure should be recorded for 3-5 consecutive days before the induction of hypertension or initiation of treatment.
Caption: General experimental workflow for this compound testing.
Protocol 1: Spontaneously Hypertensive Rat (SHR) Model
-
Animals: 12-week-old male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatization and Baseline: Acclimatize rats for one week, followed by baseline blood pressure measurements for 3-5 days.
-
Grouping: Randomly assign SHRs to vehicle control and this compound treatment groups (n=8-10 per group). A group of WKY rats will serve as a normotensive control.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 4 weeks at the doses specified in Table 1.
-
Monitoring: Measure blood pressure and heart rate weekly.
-
Endpoint Analysis: At the end of the 4-week treatment period, record final blood pressure. Euthanize animals and collect hearts and kidneys to assess for hypertrophy (organ weight to body weight ratio). Plasma samples can be collected for biomarker analysis (e.g., renin, angiotensin II, aldosterone).
Protocol 2: Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat Model
-
Animals: Male Sprague-Dawley rats.
-
Surgical Induction of Hypertension:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a flank incision to expose the left kidney.
-
Carefully place a silver clip (0.2 mm internal diameter) around the left renal artery.
-
Suture the incision.
-
Sham-operated rats will undergo the same procedure without clip placement.
-
-
Confirmation of Hypertension: Monitor blood pressure weekly. Rats with a sustained SBP > 160 mmHg for two consecutive weeks are considered hypertensive.[12]
-
Grouping and Treatment: Once hypertension is established (typically 4 weeks post-surgery), group the 2K1C rats and begin treatment with this compound or vehicle as described in Protocol 1 and Table 2.
-
Monitoring and Endpoint Analysis: Follow the procedures outlined in Protocol 1.
Protocol 3: DOCA-Salt Hypertensive Rat Model
-
Animals: Male Sprague-Dawley rats.
-
Surgical and Chemical Induction of Hypertension:
-
Perform a unilateral nephrectomy (removal of the left kidney) under anesthesia.[3]
-
Implant a deoxycorticosterone acetate (DOCA) pellet (25 mg, 21-day release) subcutaneously.[13]
-
Replace drinking water with 1% NaCl solution.[3]
-
Control animals will undergo uninephrectomy but receive a placebo pellet and normal drinking water.
-
-
Confirmation of Hypertension: Monitor blood pressure weekly. Hypertension (SBP > 150 mmHg) typically develops within 3-4 weeks.[14]
-
Grouping and Treatment: Once hypertension is established, group the DOCA-salt rats and begin treatment with this compound or vehicle as described in Protocol 1 and Table 3.
-
Monitoring and Endpoint Analysis: Follow the procedures outlined in Protocol 1.
Conclusion
These detailed protocols and application notes provide a robust framework for the preclinical evaluation of this compound in established animal models of hypertension. The use of SHR, 2K1C, and DOCA-salt models will allow for a thorough assessment of this compound's efficacy across different hypertensive mechanisms. The provided data tables, based on existing knowledge of ACE inhibitors, offer a benchmark for expected outcomes. Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data essential for the further development of this compound as a potential new therapy for hypertension.
References
- 1. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Antihypertensive effects of captopril in combination with diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Depressor effects of captopril in DOCA-salt hypertensive rats: role of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinin-mediated antihypertensive effect of captopril in deoxycorticosterone acetate-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of Hypertension in DOCA-Salt Rats by an Inhibitor of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enalapril and renal function in hypertensive rats transgenic for mouse renin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COX-2-independent activation of renal (pro)renin receptor contributes to DOCA-salt hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
Alosetron Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor. It is understood to modulate the enteric nervous system, affecting visceral pain, colonic transit, and gastrointestinal secretions.[1] These mechanisms are central to its therapeutic effects. In preclinical research, appropriate formulation and standardized protocols are critical for obtaining reliable and reproducible data to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of Alosetron.
These application notes provide detailed protocols for the preclinical formulation of Alosetron, a 5-HT3 receptor binding assay, and an in vivo gastrointestinal motility study. The information is intended to guide researchers in designing and executing preclinical studies.
Data Presentation
Preclinical Pharmacokinetic Parameters of Alosetron in Rats (Oral Administration)
| Parameter | Value | Units |
| Cmax | Data not available in searched literature | ng/mL |
| Tmax | Data not available in searched literature | h |
| AUC | Data not available in searched literature | ng·h/mL |
| Bioavailability | ~50-60 (in humans) | % |
| Half-life (t½) | ~1.5 (in humans) | h |
Note: Specific preclinical pharmacokinetic values for Alosetron in rats were not available in the public domain literature searched. The provided human data offers a reference point. Researchers should perform pharmacokinetic studies in the selected animal model to determine these parameters.
Preclinical Pharmacodynamic Response of Alosetron in Mice
| Endpoint | Dose/Concentration | Effect | Animal Model |
| Inhibition of Migrating Motor Complexes (MMC) Frequency | 20 nM (in females) | 100-fold greater inhibition in females compared to males | C57BL/6 Mice (in vitro) |
| Inhibition of Migrating Motor Complexes (MMC) Frequency | 10 µM | Abolished all MMCs | C57BL/6 Mice (in vitro) |
Signaling Pathway and Experimental Workflow
Alosetron Mechanism of Action
Alosetron competitively blocks 5-HT3 receptors located on enteric neurons. This antagonism inhibits the binding of serotonin, which in turn modulates downstream signaling pathways involved in gastrointestinal motility and visceral sensation.[1]
Experimental Workflow for Preclinical Evaluation
The following workflow outlines the key stages in the preclinical assessment of an Alosetron formulation.
Experimental Protocols
Preclinical Oral Formulation of Alosetron
This protocol describes the preparation of a simple oral suspension of Alosetron suitable for administration to rodents.
Materials:
-
Alosetron hydrochloride powder
-
0.5% (w/v) Methylcellulose in purified water
-
Mortar and pestle
-
Graduated cylinders
-
Stir plate and stir bar
-
Analytical balance
Procedure:
-
Calculate the required amount of Alosetron hydrochloride and 0.5% methylcellulose solution based on the desired final concentration and volume.
-
Weigh the Alosetron hydrochloride powder accurately using an analytical balance.
-
Triturate the Alosetron powder in a mortar with a small amount of the 0.5% methylcellulose solution to form a smooth paste.
-
Gradually add the remaining 0.5% methylcellulose solution to the paste while continuously stirring.
-
Transfer the suspension to a beaker and stir using a magnetic stir plate for at least 15 minutes to ensure homogeneity.
-
Store the suspension in a tightly sealed container at 2-8°C, protected from light. Shake well before each use.
5-HT3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of Alosetron for the 5-HT3 receptor.
Materials:
-
Membrane preparation from cells expressing human 5-HT3 receptors
-
[3H]-Granisetron (or other suitable 5-HT3 radioligand)
-
Alosetron hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Alosetron in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Alosetron solution (or vehicle for total binding)
-
Radioligand (at a concentration close to its Kd)
-
Membrane preparation
-
-
For non-specific binding, add a high concentration of a known 5-HT3 antagonist (e.g., unlabeled granisetron) instead of Alosetron.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for Alosetron. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)
This protocol describes the charcoal meal test in mice to assess the effect of Alosetron on gastrointestinal transit.
Materials:
-
Alosetron oral formulation
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Charcoal meal: 5% activated charcoal in 10% gum arabic solution
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast the mice for 18-24 hours with free access to water.
-
Administer the Alosetron formulation or vehicle control orally via gavage.
-
After a predetermined time (e.g., 30-60 minutes), administer the charcoal meal orally via gavage.
-
After a set time (e.g., 20-30 minutes), humanely euthanize the mice by an approved method.
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Gently remove the small intestine and lay it flat on a surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
Compare the gastrointestinal transit between the Alosetron-treated and vehicle-treated groups.
References
Aladotril Stability Testing Protocol: A Comprehensive Guide for Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and detailed protocols for conducting stability testing of Aladotril, a novel Angiotensin-Converting Enzyme (ACE) inhibitor. The protocol is designed for researchers, scientists, and drug development professionals to ensure the generation of robust and reliable stability data compliant with international regulatory standards. Methodologies for forced degradation, long-term stability, and accelerated stability studies are outlined, along with a validated stability-indicating analytical method. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a promising new chemical entity in the class of ACE inhibitors, intended for the treatment of hypertension and congestive heart failure. Establishing a comprehensive stability profile is a critical step in its pharmaceutical development. Stability testing ensures that the drug substance maintains its quality, purity, potency, and safety throughout its shelf life.[1] These studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing a stable formulation.[2][3]
This protocol details the necessary steps for conducting forced degradation studies to elucidate degradation pathways and for performing long-term and accelerated stability studies to determine the re-test period for the active pharmaceutical ingredient (API) and the shelf-life for the drug product.
Scope
This protocol applies to the stability testing of this compound drug substance and its formulated drug product. It covers:
-
Forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions.
-
Development and validation of a stability-indicating analytical method.
-
Long-term and accelerated stability testing protocols.
-
Data presentation and evaluation.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
LC-MS system for identification of degradation products.
-
pH meter.
-
Forced-air stability chambers with controlled temperature and humidity.
-
Photostability chamber compliant with ICH Q1B guidelines.
-
Analytical balance.
-
Volumetric glassware.
-
Water bath.
-
Reflux condensers.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Purified water (Type I).
-
Hydrochloric acid (HCl), 0.1 N.
-
Sodium hydroxide (NaOH), 0.1 N.
-
Hydrogen peroxide (H₂O₂), 3%.
-
Buffers of various pH values (e.g., phosphate, acetate).
-
Inert gas (e.g., Nitrogen).
-
Experimental Protocols
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the this compound molecule.[2] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 8 hours.[3] Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 8 hours.[3] Withdraw samples at specified intervals, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Reflux the solution at 80°C for 12 hours.[3] Withdraw samples at designated times and dilute to the final concentration.
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[3] Withdraw samples at various time points and dilute for analysis.
Expose a solid sample of this compound API to a temperature of 80°C in a forced-air oven for 5 days.[4] Samples should be withdrawn at regular intervals, dissolved in the solvent, and diluted to the target concentration for analysis.
Expose a solid sample of this compound API and a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze the samples after the exposure period.
Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][6]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 215 nm (or as determined by UV scan of this compound).
-
Column Temperature: 30°C.
The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Long-Term and Accelerated Stability Studies
These studies are performed on at least three primary batches of the drug substance and drug product in their proposed commercial packaging.[7]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
Intermediate: 0, 3, 6, 9, 12 months (only if significant change occurs in accelerated studies).
The stability protocol should include tests for attributes susceptible to change during storage, such as:
-
Appearance
-
Assay of this compound
-
Degradation products
-
Moisture content
-
Dissolution (for drug product)
Data Presentation
Quantitative data from the stability studies should be summarized in tables to facilitate analysis and comparison.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | This compound Assay (%) | Total Impurities (%) | Remarks |
| 0.1 N HCl | 8 hours | 85.2 | 14.8 | Significant degradation |
| 0.1 N NaOH | 8 hours | 78.5 | 21.5 | Extensive degradation |
| 0.1 N H₂O | 12 hours | 98.1 | 1.9 | Minor degradation |
| 3% H₂O₂ | 24 hours | 90.7 | 9.3 | Moderate degradation |
| Thermal (80°C) | 5 days | 95.4 | 4.6 | Stable to heat |
| Photolytic | ICH Q1B | 99.2 | 0.8 | Stable to light |
Table 2: Long-Term Stability Data (25°C/60%RH)
| Time Point (Months) | Appearance | Assay (%) | Degradation Product X (%) | Total Impurities (%) |
| 0 | White Powder | 100.1 | < LOQ | 0.15 |
| 3 | White Powder | 99.8 | < LOQ | 0.18 |
| 6 | White Powder | 99.5 | 0.05 | 0.21 |
| 9 | White Powder | 99.2 | 0.08 | 0.25 |
| 12 | White Powder | 98.9 | 0.11 | 0.29 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound stability testing.
Putative Degradation Pathway
Caption: Putative degradation pathways for this compound.
Conclusion
This protocol provides a robust framework for evaluating the stability of this compound. Adherence to these guidelines will ensure the generation of high-quality data suitable for regulatory submissions and for making informed decisions during the drug development process. The stability profile generated will be critical for defining storage conditions, re-test periods, and shelf-life, ultimately ensuring the safety and efficacy of the final drug product.
References
Application Notes and Protocols for Measuring Aladotril Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vivo efficacy of Aladotril, a potent Angiotensin-Converting Enzyme (ACE) inhibitor. The protocols outlined below are designed for preclinical animal studies and can be adapted for various research and drug development purposes.
Mechanism of Action
This compound is an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).[1][2] ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[2] Additionally, ACE is involved in the degradation of bradykinin, a vasodilator.[1] Inhibition of ACE by this compound leads to an accumulation of bradykinin, further contributing to its hypotensive effects.[1]
Diagram: this compound's Mechanism of Action in the Renin-Angiotensin System
Caption: this compound inhibits ACE, blocking Angiotensin II production and bradykinin degradation.
Experimental Protocols
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol details the measurement of this compound's ability to lower blood pressure in a well-established animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Telemetry system for blood pressure monitoring or tail-cuff plethysmography system
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate SHRs to the housing facility for at least one week prior to the experiment.
-
Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure for 3-5 consecutive days to establish a stable baseline.
-
Randomization and Dosing: Randomize animals into treatment groups (vehicle control, and multiple this compound dose groups). Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 14 days).
-
Blood Pressure Monitoring: Continuously monitor blood pressure using telemetry or at fixed time points using the tail-cuff method (e.g., 2, 4, 8, and 24 hours post-dose on specified days).
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound to the vehicle control.
Diagram: Experimental Workflow for Antihypertensive Efficacy
Caption: Workflow for assessing this compound's antihypertensive effects in SHRs.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
This protocol is designed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its relationship with its pharmacological effect (ACE inhibition).[3][4][5]
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
This compound
-
Vehicle
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
ACE activity assay kit
Procedure:
-
Dosing: Administer a single oral or intravenous dose of this compound to the rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Pharmacokinetic Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[3]
-
-
Pharmacodynamic Analysis:
-
Measure ACE activity in plasma samples using a commercially available ACE activity assay kit.
-
Correlate the plasma concentration of this compound with the degree of ACE inhibition at each time point.
-
-
Data Analysis: Model the PK/PD relationship to determine the EC50 (concentration of this compound that produces 50% of the maximal effect).[4]
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Antihypertensive Efficacy of this compound in SHRs
| Treatment Group | Dose (mg/kg) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| Vehicle | 0 | -5.2 ± 2.1 | -3.1 ± 1.5 |
| This compound | 1 | -15.8 ± 3.5 | -10.2 ± 2.8 |
| This compound | 3 | -25.4 ± 4.1 | -18.6 ± 3.2 |
| This compound | 10 | -38.9 ± 5.3 | -27.5 ± 4.0 |
| *p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 450 ± 55 | 1200 ± 150 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-inf) (ng*h/mL) | 1800 ± 210 | 950 ± 110 |
| Bioavailability (%) | 18.9 | 100 |
| t1/2 (h) | 4.2 ± 0.8 | 3.8 ± 0.6 |
| Data are presented as mean ± SEM. |
Table 3: Pharmacodynamic Parameters of this compound
| Parameter | Value |
| In Vivo ACE Inhibition IC50 (nM) | 15.2 |
| EC50 for Blood Pressure Reduction (ng/mL) | 50 |
| Maximal ACE Inhibition (%) | 95 |
Diagram: Logical Relationship of PK/PD Analysis
Caption: The relationship between pharmacokinetics, pharmacodynamics, and efficacy determination.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for Aladotril Administration in Rats: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the administration of Aladotril to rats for research purposes. This compound is a novel compound under investigation, and these guidelines are based on established principles of laboratory animal science and drug administration. The protocols outlined below are intended to serve as a starting point for study design and can be adapted based on specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines. All procedures involving live animals must be reviewed and approved by the relevant institutional ethics committee.
Introduction
Effective and reproducible drug administration is fundamental to preclinical research. The choice of administration route, dosage, and vehicle can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. This protocol provides standardized procedures for the preparation and administration of this compound to rats via common routes, ensuring data consistency and animal welfare.
Materials and Equipment
-
This compound (powder form)
-
Vehicle for dissolution/suspension (e.g., sterile saline, phosphate-buffered saline, corn oil)
-
Appropriate sized syringes and needles (gauge dependent on administration route)
-
Oral gavage needles (for oral administration)
-
Animal balance
-
Vortex mixer or sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocols
This compound Preparation
-
Determine the required concentration of the this compound solution or suspension based on the desired dose (mg/kg) and the administration volume.
-
Weigh the appropriate amount of this compound powder using a calibrated analytical balance.
-
Select a suitable vehicle. The choice of vehicle will depend on the physicochemical properties of this compound. Preliminary solubility testing is recommended.
-
Dissolve or suspend this compound in the chosen vehicle. For suspensions, ensure a uniform particle size to prevent needle blockage and ensure consistent dosing. Use a vortex mixer or sonicator to aid in dissolution or to create a homogenous suspension.
-
Visually inspect the preparation for complete dissolution or uniform suspension before administration.
Administration Routes
The selection of the administration route should be based on the experimental objectives, the properties of this compound, and the desired pharmacokinetic profile. All procedures must be performed by trained personnel.
Oral gavage is a common method for precise oral dosing.[1][2]
-
Animal Restraint: Gently but firmly restrain the rat.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus. Do not force the needle if resistance is met.
-
Substance Administration: Slowly administer the prepared this compound solution/suspension.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.
The lateral tail vein is the most common site for intravenous injections in rats.[2]
-
Animal Warming: Warm the rat's tail using a heat lamp or warm water to dilate the veins.
-
Vein Visualization: Place the tail on a flat surface and visualize the lateral tail veins.
-
Needle Insertion: Insert a 25-27 gauge needle into the vein at a shallow angle.
-
Substance Injection: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
Post-Injection Care: Apply gentle pressure to the injection site after needle withdrawal to prevent bleeding.
IP injections are administered into the abdominal cavity.
-
Animal Positioning: Restrain the rat with its head tilted downwards to move the abdominal organs away from the injection site.
-
Injection Site: The injection should be made in the lower right or left abdominal quadrant.[1]
-
Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle. Aspirate to ensure the needle has not entered the bladder or intestines.
-
Substance Injection: Inject the this compound solution.
SC injections are given under the skin, typically in the scruff of the neck or the flank.
-
Skin Tenting: Gently lift the skin to create a "tent."
-
Needle Insertion: Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body.
-
Substance Injection: Inject the this compound solution.
Data Presentation
Quantitative data from this compound administration studies should be summarized in clear and concise tables.
Table 1: Recommended Dosage and Volume for Different Administration Routes
| Route of Administration | Recommended Needle Gauge | Maximum Injection Volume (ml/kg) |
| Oral (PO) | 18-20 G (gavage needle) | 10 |
| Intravenous (IV) | 25-27 G | 5 |
| Intraperitoneal (IP) | 23-25 G | 10 |
| Subcutaneous (SC) | 23-25 G | 5 |
Note: These are general guidelines. The exact volumes may vary depending on the specific study protocol and must be approved by the IACUC.[1][2]
Table 2: Example Pharmacokinetic Data for this compound in Rats (Hypothetical)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| IV | 1 | 500 | 0.1 | 1200 | 100 |
| PO | 10 | 250 | 1 | 1500 | 12.5 |
| IP | 5 | 400 | 0.5 | 1800 | 30 |
| SC | 5 | 300 | 0.75 | 1600 | 26.7 |
Visualization of Experimental Workflow
A clear workflow is essential for planning and executing experiments involving this compound administration.
Caption: Workflow for this compound studies in rats.
Signaling Pathway (Hypothetical)
Understanding the potential mechanism of action of this compound is crucial for interpreting experimental results. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical this compound signaling cascade.
Conclusion
This document provides a foundational protocol for the administration of this compound in rats. Adherence to these guidelines, in conjunction with institutional policies and ethical considerations, will help ensure the generation of high-quality, reproducible data while maintaining the welfare of the research animals. As more information about the specific properties of this compound becomes available, these protocols may be further refined.
References
Application Notes and Protocols for In Vitro Studies of Aladotril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aladotril is a novel prodrug angiotensin-converting enzyme (ACE) inhibitor. Like other "pril" drugs, it requires in vivo bioactivation, primarily in the liver, to its active diacid metabolite, Aladotrilat. Aladotrilat then exerts its therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its metabolic activation and its inhibitory effect on ACE.
The renin-angiotensin system plays a crucial role in regulating blood pressure.[1] ACE converts angiotensin I to the potent vasoconstrictor angiotensin II and also degrades the vasodilator bradykinin.[1][4] Inhibition of ACE by Aladotrilat leads to decreased levels of angiotensin II and increased levels of bradykinin, resulting in vasodilation and a decrease in blood pressure.
I. In Vitro Metabolic Activation of this compound
This protocol describes the use of cryopreserved human hepatocytes to study the conversion of the prodrug this compound to its active metabolite, Aladotrilat.
Objective: To determine the rate and extent of this compound metabolism to Aladotrilat in an in vitro model of hepatic metabolism.
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for in vitro metabolism of this compound.
Materials and Reagents:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium
-
Williams' Medium E
-
Hepatocyte Maintenance Supplement Pack
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Methanol
-
Water, LC-MS grade
-
Formic acid
-
24-well tissue culture plates
-
Pipettes and tips
-
Centrifuge
-
Incubator with orbital shaker
-
LC-MS/MS system
Experimental Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Resuspend the cells in pre-warmed plating medium and determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes in 24-well plates at a density of 0.5 x 10^6 viable cells/mL.[5]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.[6]
-
-
Compound Incubation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed Williams' Medium E to final concentrations (e.g., 1, 10, and 100 µM). The final DMSO concentration should not exceed 0.1%.[7]
-
Aspirate the plating medium from the hepatocytes and wash once with pre-warmed Williams' Medium E.
-
Add the this compound-containing medium to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
-
Sample Collection and Processing:
-
Collect aliquots of the incubation medium at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[5]
-
To stop the metabolic reaction, add an equal volume of ice-cold acetonitrile to the collected samples.[7]
-
Centrifuge the samples at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of this compound and its active metabolite, Aladotrilat, using a validated LC-MS/MS method.
-
Data Presentation:
The results of the in vitro metabolism study can be summarized in the following table:
| Time (min) | This compound Concentration (µM) | Aladotrilat Concentration (µM) |
| 0 | 10.00 | 0.00 |
| 15 | 8.52 | 1.45 |
| 30 | 6.98 | 2.98 |
| 60 | 4.51 | 5.42 |
| 120 | 1.89 | 8.05 |
| 240 | 0.55 | 9.35 |
II. In Vitro ACE Inhibition Assay
This protocol details a spectrophotometric method to determine the inhibitory activity of Aladotrilat on angiotensin-converting enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Aladotrilat against ACE.
Signaling Pathway of the Renin-Angiotensin System
Caption: The Renin-Angiotensin System and the site of action of Aladotrilat.
Materials and Reagents:
-
Angiotensin-converting enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) substrate
-
Aladotrilat
-
Captopril (positive control)
-
HEPES buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
1 M HCl
-
Ethyl acetate
-
96-well microplate
-
Spectrophotometer
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of HHL (5 mM) in HEPES buffer.
-
Prepare a stock solution of ACE (100 mU/mL) in HEPES buffer.
-
Prepare a stock solution of Aladotrilat (1 mM) in water or a suitable buffer.
-
Prepare a stock solution of Captopril (1 mM) in water.
-
Prepare serial dilutions of Aladotrilat and Captopril in HEPES buffer to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of Aladotrilat, Captopril, or buffer (for control).
-
Add 20 µL of the ACE solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the HHL substrate solution to each well.[8]
-
Incubate the plate at 37°C for 30 minutes.[4]
-
Stop the reaction by adding 150 µL of 1 M HCl to each well.[4]
-
-
Extraction and Measurement:
-
Add 1 mL of ethyl acetate to each well, mix thoroughly, and centrifuge the plate to separate the layers.
-
Carefully transfer 800 µL of the ethyl acetate (upper) layer containing the hippuric acid product to a new plate.
-
Evaporate the ethyl acetate.
-
Reconstitute the dried hippuric acid in 1 mL of distilled water.
-
Measure the absorbance at 228 nm using a spectrophotometer.[4]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of Aladotrilat and Captopril using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
The IC50 values for Aladotrilat and the positive control, Captopril, can be presented in a clear and concise table.
| Compound | IC50 (nM) |
| Aladotrilat | 2.5 |
| Captopril | 5.8[9] |
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Clinical pharmacokinetics of the newer ACE inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. etflin.com [etflin.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 9. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Aladotril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aladotril is an angiotensin-converting enzyme (ACE) inhibitor, a class of drugs primarily used to treat hypertension and heart failure. As a prodrug, this compound is metabolized in the body to its active form, which then exerts its therapeutic effect by inhibiting ACE. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.[1][2] Rigorous analytical characterization is crucial for ensuring the quality, safety, and efficacy of this compound in pharmaceutical formulations.
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, including detailed experimental protocols and data presentation guidelines. While specific data for this compound is not extensively available in public literature, this document leverages information on the closely related ACE inhibitor, Alacepril, and other compounds in the same class to provide robust methodological guidance.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its related substances in bulk drug substance and pharmaceutical dosage forms.
Quantitative Data Summary
The following table summarizes typical HPLC parameters for the analysis of ACE inhibitors, which can be adapted for this compound.
| Parameter | Value | Reference Compound(s) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Enalapril, Losartan[3] |
| Mobile Phase | Methanol:Acetonitrile:Buffer (e.g., 65:5:30 v/v/v) | Enalapril, Losartan[3] |
| Buffer | Phosphate buffer (pH 3.5) | Enalapril, Losartan[3] |
| Flow Rate | 1.0 - 1.2 mL/min | Enalapril, Losartan[3] |
| Detection Wavelength | 210 - 249 nm | Benazepril, Cilazapril, Quinapril, Enalapril, Losartan[3][4] |
| Column Temperature | 37 °C | Benazepril, Cilazapril, Quinapril[4] |
| Injection Volume | 20 µL | Benazepril, Cilazapril, Quinapril[4] |
| Retention Time (Enalapril) | ~5.04 min | Enalapril[3] |
Experimental Protocol: HPLC Method for this compound
This protocol is a general guideline and should be optimized and validated for specific applications.
1.2.1. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
1.2.2. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
1.2.3. Preparation of Solutions
-
Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix methanol, acetonitrile, and the prepared buffer in the desired ratio (e.g., 65:5:30 v/v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards of desired concentrations by further dilution.
-
Sample Solution Preparation: For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.
1.2.4. Chromatographic Conditions
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Acetonitrile:Phosphate Buffer (pH 3.5) in a 65:5:30 ratio
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 37 °C
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
1.2.5. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.
Experimental Workflow
Spectroscopic Analysis
Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of this compound.[5] Both 1H and 13C NMR are typically employed.
2.1.1. Experimental Protocol: NMR Analysis of this compound
1. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Reagents and Materials
-
This compound sample
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6))
-
NMR tubes
3. Sample Preparation
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
4. Data Acquisition
-
Acquire 1H NMR and 13C NMR spectra according to the instrument's standard operating procedures.
-
Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignment.
5. Data Analysis
-
Process the spectra (Fourier transformation, phase correction, baseline correction).
-
Integrate the 1H NMR signals to determine the relative number of protons.
-
Assign the chemical shifts (ppm) of the signals to the corresponding atoms in the this compound structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and helping to identify impurities and degradation products.[6]
2.2.1. Experimental Protocol: Mass Spectrometric Analysis of this compound
1. Instrumentation
-
Mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) coupled with an ionization source (e.g., Electrospray Ionization - ESI).
2. Reagents and Materials
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile, water) compatible with the ionization source.
3. Sample Preparation
-
Prepare a dilute solution of the this compound sample (typically in the µg/mL to ng/mL range) in a suitable solvent.
4. Data Acquisition
-
Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system (LC-MS).
-
Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion and fragmenting it to obtain a characteristic fragmentation pattern.
5. Data Analysis
-
Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass of this compound.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical and chemical properties of this compound as a function of temperature.
Quantitative Data Summary
The following table presents typical thermal analysis data for related ACE inhibitors.
| Parameter | Value | Reference Compound |
| Melting Point (DSC) | ~153 °C (with decomposition) | Enalapril Maleate[7] |
| Thermal Stability (TGA) | Stable up to ~154 °C | Enalapril Maleate[7] |
| Mass Loss (TGA) | ~27% up to 220 °C | Enalapril Maleate[7] |
| Melting Point (DTA) | ~99.65 °C | Cilazapril[8] |
| Thermal Stability (TGA) | Stable up to ~104 °C | Ramipril[9] |
Experimental Protocol: Thermal Analysis of this compound
3.2.1. Instrumentation
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
3.2.2. Reagents and Materials
-
This compound sample
-
Aluminum pans for sample encapsulation
3.2.3. Procedure (DSC)
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Determine the melting point from the peak of the endothermic event.
3.2.4. Procedure (TGA)
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature to obtain the TGA thermogram.
-
Determine the temperature at which significant mass loss begins, indicating decomposition.
Experimental Workflow
Mechanism of Action: Signaling Pathway
This compound, as an ACE inhibitor, functions by interrupting the Renin-Angiotensin-Aldosterone System (RAAS).[10][11][12] The following diagram illustrates this signaling pathway.
References
- 1. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alacepril - Wikipedia [en.wikipedia.org]
- 3. iajps.com [iajps.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Application of quantitative NMR for purity determination of standard ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Hot-Melt Extrusion of the Thermo-Sensitive Peptidomimetic Drug Enalapril Maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Analysis Study of Antihypertensive Drugs Telmisartan and Cilazapril - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. ClinPGx [clinpgx.org]
- 11. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 12. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
Troubleshooting & Optimization
Technical Support Center: Aladotril Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Aladotril. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis strategy for this compound?
A1: The synthesis of this compound is typically achieved through a three-step process:
-
Reductive Amination: Formation of the secondary amine intermediate by reacting an alanine derivative with a keto-ester.
-
Amide Coupling: Coupling of the secondary amine intermediate with a protected proline derivative.
-
Deprotection: Removal of protecting groups to yield the final this compound product.
Q2: What are the critical parameters to control during the reductive amination step?
A2: The critical parameters for the reductive amination step are temperature, pH, and the rate of addition of the reducing agent. Careful control of these parameters is essential to minimize the formation of side products and maximize the yield of the desired secondary amine.
Q3: Which analytical techniques are recommended for monitoring the progress of the this compound synthesis?
A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are recommended for monitoring the reaction progress and assessing the purity of the intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation.
Troubleshooting Guide
Problem 1: Low Yield in Reductive Amination (Step 1)
Question: I am experiencing a low yield (<50%) in the reductive amination step to form the N-substituted alanine derivative. What are the possible causes and solutions?
Answer: Low yields in reductive amination can be attributed to several factors. Below is a table summarizing potential causes and recommended solutions.
Table 1: Troubleshooting Low Yield in Reductive Amination
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Imine Formation | Ensure the reaction mixture is slightly acidic (pH 5-6) to catalyze imine formation. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine. | Increased conversion to the imine, leading to a higher yield of the final product. |
| Decomposition of the Reducing Agent | Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise at a controlled temperature (0-5 °C) to prevent rapid decomposition. | A more controlled reduction process, minimizing side reactions and improving yield. |
| Side Reactions | Over-reduction to the corresponding amino alcohol can occur. Use a milder reducing agent or control the stoichiometry of the reducing agent carefully. | Reduced formation of byproducts and an increased yield of the desired secondary amine. |
| Impure Starting Materials | Verify the purity of the starting materials (alanine derivative and keto-ester) using appropriate analytical techniques (e.g., NMR, GC-MS). | Use of pure starting materials will prevent side reactions and improve the overall yield. |
Problem 2: Incomplete Amide Coupling (Step 2)
Question: My amide coupling reaction between the secondary amine intermediate and the protected proline derivative is not going to completion. How can I improve the reaction efficiency?
Answer: Incomplete amide coupling is a common issue. The choice of coupling agent and reaction conditions are critical for success.
Table 2: Troubleshooting Incomplete Amide Coupling
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Activation of Carboxylic Acid | Increase the amount of coupling agent (e.g., HATU, HOBt/EDC) or switch to a more potent activating agent. Ensure the absence of moisture, which can quench the activated species. | Complete activation of the carboxylic acid, leading to a higher conversion to the amide product. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of a less sterically hindered base (e.g., diisopropylethylamine - DIPEA) can also be beneficial. | Overcoming the steric barrier, resulting in improved reaction kinetics and higher yield. |
| Low Nucleophilicity of the Secondary Amine | The reaction should be run in an aprotic polar solvent like DMF or NMP. Ensure the absence of acidic impurities that could protonate the amine. | Enhanced nucleophilicity of the amine, promoting the coupling reaction. |
Experimental Protocols
Protocol 1: Reductive Amination
-
Dissolve the L-alanine ethyl ester (1.0 eq) and ethyl 2-oxobutanoate (1.1 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add acetic acid (0.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours. Monitor imine formation by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling
-
Dissolve the N-Boc-L-proline (1.0 eq) in DMF (8 mL/mmol).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the secondary amine intermediate from Step 1 (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Aladotril solubility and stability issues
Important Notice: Information regarding a compound specifically named "Aladotril" is not publicly available at this time. Extensive searches for "this compound" have not yielded any specific information regarding its chemical structure, mechanism of action, solubility, or stability.
It is possible that "this compound" may be a new or investigational compound with limited public data, a compound known by a different name, or a potential misspelling.
The following troubleshooting guide and FAQs have been created based on common issues encountered with poorly soluble and potentially unstable pharmaceutical compounds. This information is intended to be a general resource for researchers, scientists, and drug development professionals. It is not specific to "this compound" and should be adapted based on the actual physicochemical properties of the compound being investigated.
Frequently Asked Questions (FAQs)
Q1: My compound is showing poor solubility in aqueous solutions. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge in drug development.[1][2][3][4][5][6][7] Here are some initial troubleshooting steps:
-
pH Adjustment: Determine the pKa of your compound. If it is ionizable, adjusting the pH of the solvent to ensure the compound is in its more soluble ionized form can significantly improve solubility.
-
Co-solvents: Employing a co-solvent system can enhance solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). The choice and concentration of the co-solvent should be systematically evaluated.
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution, which can improve the dissolution rate.[6] Techniques like micronization or nanomilling can be explored.[7]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. The selection of a suitable surfactant and its concentration (above the critical micelle concentration) is crucial.
Q2: I am observing degradation of my compound in solution. What are the likely causes and how can I mitigate this?
A2: Compound degradation in solution can be attributed to several factors, primarily hydrolysis, oxidation, and photolysis.[8][9]
-
Hydrolysis: This is a common degradation pathway for compounds with labile functional groups such as esters, amides, and lactams.[8] To mitigate hydrolysis, control the pH of the solution to a range where the compound is most stable. Buffering the solution is often necessary.
-
Oxidation: If your compound is susceptible to oxidation, you may need to protect it from atmospheric oxygen.[8] This can be achieved by purging solutions with an inert gas (e.g., nitrogen or argon) and including antioxidants in the formulation.
-
Photolysis: Exposure to light, particularly UV light, can induce degradation.[9] To prevent this, conduct experiments under controlled lighting conditions and store solutions in amber-colored or light-blocking containers.
Q3: How can I determine the optimal storage conditions for my compound?
A3: Establishing optimal storage conditions is critical for maintaining the integrity of your compound. This involves conducting formal stability studies under various environmental conditions.
-
Forced Degradation Studies: Initially, forced degradation (or stress testing) studies can be performed to identify the likely degradation pathways and the analytical methods needed to detect degradation products.[9] This involves exposing the compound to harsh conditions such as high temperature, extreme pH, oxidation, and light.
-
ICH Stability Testing: For long-term stability assessment, follow the International Council for Harmonisation (ICH) guidelines.[9] This typically involves storing the compound at different temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) for extended periods and monitoring its purity and potency.[9]
Troubleshooting Guides
Guide 1: Investigating Poor Solubility
This guide outlines a systematic approach to troubleshooting poor solubility of a research compound.
Workflow for Solubility Troubleshooting:
Caption: A workflow for systematically addressing poor compound solubility.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare a range of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10).
-
Add excess compound: Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility vs. pH: Plot the measured solubility as a function of pH to identify the pH of maximum solubility.
Guide 2: Addressing Compound Instability
This guide provides a structured approach to identifying and mitigating compound degradation.
Logical Flow for Stability Investigation:
Caption: A logical approach to investigating and mitigating compound instability.
Experimental Protocol: Forced Degradation Study (Hydrolysis)
-
Prepare stock solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare stress solutions: Dilute the stock solution into separate solutions of 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).
-
Incubate: Store the stress solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Also, keep a control sample at room temperature.
-
Neutralize (if necessary): After incubation, neutralize the acidic and basic samples.
-
Analyze: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Quantitative Data Summary
As no specific data for "this compound" is available, the following tables are templates that researchers can use to summarize their experimental findings for their compound of interest.
Table 1: Solubility Profile of [Compound Name]
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| Water | 7.4 | 25 | e.g., <0.01 |
| 0.1 N HCl | 1.0 | 25 | e.g., 0.5 |
| 0.1 M Phosphate Buffer | 7.4 | 37 | e.g., <0.01 |
| 20% Ethanol in Water | 7.4 | 25 | e.g., 0.2 |
| 1% Tween 80 in Water | 7.4 | 25 | e.g., 0.1 |
Table 2: Stability of [Compound Name] under Forced Degradation
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradants Detected |
| 0.1 N HCl | 24 | 60 | e.g., 15% | e.g., Peak at RRT 0.85 |
| 0.1 N NaOH | 24 | 60 | e.g., 40% | e.g., Peaks at RRT 0.72, 0.91 |
| 3% H₂O₂ | 24 | 25 | e.g., 5% | e.g., Peak at RRT 1.10 |
| UV Light (254 nm) | 24 | 25 | e.g., 8% | e.g., Peak at RRT 0.88 |
| Heat | 48 | 80 | e.g., 12% | e.g., Peak at RRT 0.85 |
References
- 1. Npc209773 | C17H23NO3 | CID 174174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Haloperidol - Wikipedia [en.wikipedia.org]
- 5. Alternariol | C14H10O5 | CID 5359485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Idalopirdine | C20H19F5N2O | CID 21071390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. toku-e.com [toku-e.com]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of Aladotril
Aladotril Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of the investigational ACE inhibitor, this compound.
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low aqueous solubility and low intestinal permeability. Furthermore, it undergoes significant first-pass metabolism in the liver. These factors contribute to its inherently low oral bioavailability, posing a significant hurdle in its development as an effective therapeutic agent.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during preclinical and formulation development.
Frequently Asked Questions (FAQs)
Physicochemical Properties & Initial Formulation
Q1: What are the fundamental physicochemical properties of this compound that contribute to its poor bioavailability?
A1: this compound's poor bioavailability is primarily due to a combination of three factors:
-
Low Aqueous Solubility: this compound is a highly lipophilic molecule with very limited solubility in aqueous media across the physiological pH range. This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: Despite its lipophilicity, this compound exhibits poor permeability across the intestinal epithelium. This may be due to its molecular size, structure, or its potential recognition by efflux transporters such as P-glycoprotein (P-gp).
-
High First-Pass Metabolism: Following absorption, this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 is suspected).[1][2] This means a large fraction of the absorbed drug is inactivated before it can reach systemic circulation.[1]
Q2: We are observing very low and highly variable plasma concentrations of this compound in our initial in vivo studies. What could be the cause?
A2: This is a classic presentation for a BCS Class IV compound like this compound. The high variability likely stems from physiological variables in the test subjects that can magnify the drug's inherent issues. For example, differences in gastric pH, intestinal motility, and fed/fasted state can significantly impact the already limited dissolution and absorption. The low concentrations are a direct result of the combined effects of poor solubility, poor permeability, and high first-pass metabolism.
Solubility Enhancement
Q3: What are the initial strategies we should consider to improve the solubility of this compound?
A3: Several formulation strategies can be employed to enhance the dissolution of poorly soluble drugs.[3][4][5] For this compound, we recommend exploring the following, starting with the simpler methods:
-
Micronization: Reducing the particle size of the this compound drug substance increases the surface area available for dissolution.[3][6] This is a common first step.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state, dispersed within a polymer matrix, can significantly improve its aqueous solubility and dissolution rate.[4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic molecules like this compound, effectively increasing their solubility in water.[4]
Q4: We attempted to create a solid dispersion of this compound with PVP K30, but the resulting powder showed signs of recrystallization over a short period. What can we do?
A4: Recrystallization of an amorphous solid dispersion is a common stability challenge. Here are some troubleshooting steps:
-
Polymer Selection: PVP K30 may not be the optimal polymer for this compound. Consider screening other polymers with different properties, such as HPMC, HPMC-AS, or Soluplus®. The goal is to find a polymer that has strong intermolecular interactions with this compound to inhibit molecular mobility and prevent recrystallization.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try preparing ASDs with a lower percentage of this compound.
-
Addition of a Second Polymer: Sometimes, a combination of polymers can provide better stability than a single polymer.
Permeability Enhancement
Q5: Even with improved solubility, we suspect low permeability is still a major barrier. How can we confirm this and what are the potential solutions?
A5: To confirm low permeability, an in vitro Caco-2 cell permeability assay is the standard method. This will also allow you to determine if this compound is a substrate for efflux transporters like P-gp. If low permeability is confirmed, consider these strategies:
-
Permeation Enhancers: Co-formulating with excipients that can transiently open the tight junctions of the intestinal epithelium or inhibit efflux pumps. However, the safety of permeation enhancers must be carefully evaluated.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[7]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from efflux and potentially enhance its uptake by intestinal cells.[8]
Overcoming First-Pass Metabolism
Q6: How can we mitigate the extensive first-pass metabolism of this compound?
A6: Addressing first-pass metabolism is challenging for oral formulations.[1][2][9] Here are a few approaches:
-
Inhibition of Metabolic Enzymes: Co-administration of a safe inhibitor of the primary metabolizing enzyme (e.g., a known CYP3A4 inhibitor) can increase bioavailability. However, this can lead to drug-drug interactions and is often not a viable long-term strategy.[2]
-
Prodrug Approach: A prodrug of this compound could be designed to be absorbed and then converted to the active form in the systemic circulation, bypassing significant first-pass metabolism.[2][4]
-
Alternative Routes of Administration: For preclinical studies, or if oral delivery proves intractable, consider routes that bypass the liver, such as intravenous, transdermal, or sublingual administration.[1][2][10]
Troubleshooting Guides
Guide 1: Low and Inconsistent Dissolution Profiles
If you are observing low and variable dissolution of your this compound formulation, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor dissolution.
Data & Protocols
Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 450.5 g/mol | Moderate size |
| LogP | 4.2 | High lipophilicity, low aqueous solubility |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Very Poor |
| BCS Class | IV | Low Solubility, Low Permeability |
| Oral Bioavailability (Rat) | < 2% | Extremely Poor |
| Primary Metabolic Pathway | Hepatic (CYP3A4 mediated) | High First-Pass Metabolism |
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, Soluplus®, PVP K30)
-
Dichloromethane (DCM) or other suitable solvent
-
Rotary evaporator
-
Vacuum oven
Method:
-
Dissolution: Dissolve a specific ratio of this compound and the chosen polymer (e.g., 1:3 drug-to-polymer ratio by weight) in a minimal amount of DCM in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven. Dry at 40°C for 24-48 hours to remove any residual solvent.
-
Milling: Gently mill the dried solid dispersion into a fine powder using a mortar and pestle or a low-energy mill.
-
Characterization: Characterize the resulting powder for its amorphous nature (using techniques like PXRD and DSC) and perform dissolution testing.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.
Method:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A-to-B):
-
Add a solution of this compound in transport buffer to the apical (A) side of the Transwell®.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Efflux Ratio (B-to-A):
-
In a separate set of wells, add the this compound solution to the basolateral (B) side and sample from the apical (A) side.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio > 2 suggests that the compound is subject to active efflux.
-
-
P-gp Inhibition: Repeat the A-to-B permeability experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in Papp (A-to-B) in the presence of the inhibitor confirms P-gp mediated efflux.
Signaling and Experimental Pathways
Caption: Barriers to this compound's oral bioavailability.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. mdpi.com [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Aladotril Degradation Product Analysis
Welcome to the technical support center for Aladotril degradation product analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist with experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a stability-indicating method for this compound?
A1: The development of a stability-indicating analytical method is crucial for quantifying this compound and its degradation products without interference. The initial steps involve:
-
Forced Degradation Studies: Subject this compound to various stress conditions to intentionally produce degradation products.[1][2] This helps in understanding the degradation pathways.[2]
-
Method Development and Optimization: Utilize techniques like High-Performance Liquid Chromatography (HPLC) to separate the active pharmaceutical ingredient (API) from its degradation products.[1][3] Key parameters to optimize include the mobile phase composition, column type, flow rate, and detector wavelength.
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are designed to accelerate the degradation of this compound to identify potential degradation products.[4] The recommended stress conditions typically include:
-
Acid Hydrolysis: Treatment with an acid such as 0.1 N to 1 N HCl at room temperature or elevated temperatures (e.g., 60°C).[1][5]
-
Base Hydrolysis: Treatment with a base like 0.1 N to 1 N NaOH at room temperature or elevated temperatures.[1][5]
-
Oxidation: Exposure to an oxidizing agent, commonly 3% to 30% hydrogen peroxide (H₂O₂).[6]
-
Thermal Degradation: Subjecting the solid drug substance or a solution to high temperatures (e.g., 80°C).[5][6]
-
Photolytic Degradation: Exposing the drug substance or product to light with a specified illumination (e.g., 1.2 million lux-hours) and UV energy.[7]
Q3: How can I identify the structure of unknown degradation products?
A3: The structural elucidation of unknown degradation products is a critical step. Hyphenated analytical techniques are powerful tools for this purpose:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for identifying degradation products.[8] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help in determining the elemental composition of the degradants.[9]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the degradation product, MS/MS provides structural information that aids in the elucidation of its chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unequivocal structure identification of isolated degradation products.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.
HPLC System and Chromatographic Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High Backpressure | - Clogged column frit or tubing- Particulate matter in the sample or mobile phase- Incorrect mobile phase composition | - Reverse flush the column.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.- Ensure proper mobile phase preparation and mixing. |
| Peak Tailing | - Active sites on the column interacting with the analyte- Column degradation- Sample overload | - Use a mobile phase with a different pH or an additive (e.g., triethylamine) to block active sites.- Replace the column if it is old or has been used extensively.- Reduce the injection volume or sample concentration. |
| Peak Splitting or Broadening | - Column void or channeling- Sample solvent incompatible with the mobile phase- Clogged injector | - Replace the column.- Dissolve the sample in the mobile phase if possible.- Clean the injector port and syringe. |
| Variable Retention Times | - Leaks in the HPLC system- Inconsistent mobile phase composition- Temperature fluctuations | - Check for leaks at all fittings.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Contamination in the mobile phase or sample- Carryover from previous injections | - Use high-purity solvents and freshly prepared samples.- Implement a needle wash step in the autosampler sequence. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector- Contaminated mobile phase or column- Detector lamp aging | - Degas the mobile phase thoroughly.- Flush the system with a strong solvent.- Replace the detector lamp if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (HCl), 1 N
-
Sodium Hydroxide (NaOH), 1 N
-
Hydrogen Peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 N NaOH and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 N HCl and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place approximately 10 mg of this compound API in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To separate and quantify this compound from its degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm (or as determined by UV scan) |
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Prepare a standard solution of this compound (e.g., 100 µg/mL) and the stressed samples from Protocol 1.
-
Inject the standard and samples and record the chromatograms.
-
Evaluate the separation of this compound from its degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.
Visualizations
Caption: Experimental workflow for this compound degradation product analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. scispace.com [scispace.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Mass Spec Data Analysis | Southwest Research Institute [swri.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Aladotril Assay Technical Support Center
Welcome to the technical support center for the Aladotril assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their this compound experiments, with a focus on improving assay sensitivity and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify the concentration of this compound in a sample. In this assay, this compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibody-coated wells. The amount of colored product generated by the enzyme is inversely proportional to the amount of this compound in the sample.
Q2: What is the typical detection range for the this compound assay?
A2: The standard detection range for the this compound assay is typically between 1 ng/mL and 100 ng/mL. However, this can be influenced by the specific assay protocol, reagents, and instrumentation used.
Q3: How can I improve the sensitivity of my this compound assay?
A3: Improving assay sensitivity can be achieved through several methods, including optimizing antibody and enzyme conjugate concentrations, increasing incubation times, using a more sensitive substrate, or employing signal amplification techniques.[1][2][3] For a comprehensive guide, please refer to the troubleshooting section on "Low Signal or Poor Sensitivity."
Q4: What are the critical steps to ensure assay reproducibility?
A4: Consistent assay performance relies on meticulous technique.[4] Key factors include precise pipetting, consistent incubation times and temperatures, thorough washing of plates, and using reagents from the same lot number for an entire experiment.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the this compound assay.
Issue 1: High Background Signal
Q: My blank wells show a high absorbance reading, what could be the cause?
A: High background is often a result of insufficient washing or blocking, or the use of too much enzyme conjugate.[2] It can also be caused by cross-reactivity of sample components with the blocking buffer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells.[2] |
| Inadequate blocking | Optimize the blocking buffer by testing different agents (e.g., BSA, non-fat dry milk) and increasing the blocking incubation time.[2] |
| Enzyme conjugate concentration too high | Titrate the enzyme conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.[2] |
| Contaminated reagents | Use fresh, sterile reagents and filter buffers if necessary. |
Issue 2: Low Signal or Poor Sensitivity
Q: I am not detecting a signal, or the signal is too weak even at higher concentrations of this compound. How can I fix this?
A: Low signal or poor sensitivity can stem from several factors, including suboptimal reagent concentrations, insufficient incubation times, or issues with the detection substrate.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal antibody or antigen coating | Optimize the concentration of the capture antibody or coated antigen. |
| Insufficient incubation time/temperature | Increase incubation times for sample, antibody, and substrate steps. Ensure the assay is performed at the recommended temperature.[5] |
| Inactive enzyme conjugate | Verify the activity of the enzyme conjugate. Store reagents properly and avoid repeated freeze-thaw cycles. |
| Substrate issues | Use a fresh substrate solution. Consider switching to a more sensitive substrate, such as a chemiluminescent substrate, which can enhance sensitivity by 10 to 20-fold.[1] |
| Incorrect filter/wavelength setting | Ensure your plate reader is set to the correct wavelength for the substrate being used. |
Issue 3: Poor Reproducibility or High Coefficient of Variation (%CV)
Q: My replicate wells show significant variation. What is causing this and how can I improve it?
A: High %CV is often due to inconsistent technique during the assay procedure.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique for adding reagents to each well. Automated liquid handlers can improve precision.[5] |
| Edge effects | Avoid using the outer wells of the plate, which are more susceptible to temperature variations. Ensure uniform temperature and humidity across the plate.[5] |
| Incomplete washing | Ensure all wells are washed equally and thoroughly. Residual wash buffer can interfere with the reaction.[2] |
| Plate contamination | Handle plates carefully to avoid cross-contamination between wells. |
Experimental Protocols
Standard this compound Competitive ELISA Protocol
This protocol outlines the key steps for performing a competitive ELISA for this compound quantification.
-
Plate Coating:
-
Dilute the capture antibody to the optimized concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in wash buffer) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Add 50 µL of your this compound standards or samples to the appropriate wells.
-
Add 50 µL of diluted enzyme-conjugated this compound to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Plot a standard curve of absorbance versus the log of the this compound concentration and determine the concentration of your samples.
-
Visualizations
Experimental Workflow for this compound Assay
Caption: Workflow diagram for the this compound competitive ELISA.
Troubleshooting Logic for Low Assay Sensitivity
Caption: Decision tree for troubleshooting low this compound assay sensitivity.
References
Technical Support Center: Interpreting Unexpected Results in Aladotril Studies
Disclaimer: Information regarding a specific compound named "Aladotril" is not publicly available. This technical support guide has been developed based on the known pharmacology of angiotensin-converting enzyme (ACE) inhibitors to provide a relevant and helpful resource for researchers working with similar compounds. The "unexpected results" discussed are hypothetical scenarios designed to illustrate common challenges in drug development.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the study of this compound, a novel ACE inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Lower Than Expected Efficacy in Blood Pressure Reduction
Question: We are observing a significantly lower reduction in mean arterial pressure with this compound in our hypertensive animal models compared to established ACE inhibitors like lisinopril, despite promising in vitro ACE inhibition assays. What are the potential reasons for this discrepancy?
Answer:
Several factors could contribute to a disconnect between in vitro potency and in vivo efficacy. Consider the following troubleshooting steps:
-
Bioavailability and Pharmacokinetics:
-
Poor Oral Bioavailability: this compound may be poorly absorbed from the gastrointestinal tract.
-
Rapid Metabolism: The compound might be rapidly metabolized in the liver (first-pass effect) into inactive metabolites.
-
Short Half-Life: A short plasma half-life could result in insufficient target engagement over the dosing interval.
-
-
Target Engagement:
-
Tissue Penetration: this compound may not effectively penetrate key tissues involved in blood pressure regulation, such as the vascular endothelium and the kidneys.
-
Plasma Protein Binding: High affinity for plasma proteins can reduce the concentration of free, active drug available to inhibit ACE.
-
-
Experimental Design:
-
Dosing Regimen: The dose and frequency of administration may be suboptimal.
-
Animal Model: The chosen hypertensive animal model may have a pathophysiology that is less dependent on the renin-angiotensin system.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lower than expected efficacy.
Suggested Experimental Protocols:
-
Pharmacokinetic Study: Administer a single dose of this compound and collect blood samples at multiple time points. Analyze plasma concentrations of the parent drug and any major metabolites using LC-MS/MS.
-
Dose-Response Study: Administer a range of this compound doses to different groups of hypertensive animals and measure the effect on blood pressure over 24 hours.
-
Ex Vivo ACE Inhibition Assay: After in vivo dosing, collect plasma or tissue homogenates (e.g., from lung or kidney) and measure ACE activity to confirm target engagement.
Data Presentation:
Table 1: Hypothetical Comparison of in vitro vs. in vivo Results
| Compound | IC50 for ACE Inhibition (nM) | % Reduction in Mean Arterial Pressure (in vivo) |
| This compound | 5.2 | 12% |
| Lisinopril | 10.8 | 25% |
Issue 2: Unexpectedly High Incidence of Cough
Question: In our early-phase clinical trials, we are observing a higher than anticipated incidence of dry cough, exceeding that of other ACE inhibitors. What is the underlying mechanism, and how can we investigate this further?
Answer:
ACE inhibitor-induced cough is primarily attributed to the accumulation of bradykinin and substance P, which are normally degraded by ACE. An unexpectedly high incidence could suggest that this compound has a more pronounced effect on the metabolism of these peptides.
Signaling Pathway for ACE Inhibitor-Induced Cough:
Caption: Signaling pathway of ACE inhibitor-induced cough.
Investigative Steps:
-
Measure Bradykinin and Substance P Levels: Collect plasma samples from trial participants and measure the levels of bradykinin and substance P using validated immunoassays (e.g., ELISA). Compare these levels to those in patients taking other ACE inhibitors.
-
Genetic Analysis: Investigate polymorphisms in genes related to the kinin-kallikrein system, which might predispose individuals to this side effect.
-
In Vitro Metabolism Studies: Compare the effect of this compound and other ACE inhibitors on the degradation of bradykinin and substance P by purified ACE or in cell-based assays.
Data Presentation:
Table 2: Hypothetical Plasma Levels of Vasoactive Peptides
| Treatment Group | Mean Bradykinin Level (pg/mL) | Mean Substance P Level (pg/mL) | Incidence of Cough |
| Placebo | 10 | 25 | 2% |
| Lisinopril | 35 | 60 | 15% |
| This compound | 60 | 95 | 30% |
Issue 3: Anomalous Effects on Renal Function
Question: We have noted a transient but significant drop in the estimated glomerular filtration rate (eGFR) in a subset of our study population shortly after initiating this compound treatment. Is this expected, and what is the mechanism?
Answer:
A modest, initial decrease in eGFR can be an expected pharmacodynamic effect of ACE inhibitors, particularly in patients with certain underlying conditions. ACE inhibitors cause efferent arteriole vasodilation in the glomerulus, which can decrease intraglomerular pressure and, consequently, the GFR. This effect is often hemodynamically mediated and reversible.
However, a sharp or sustained decline warrants further investigation to rule out acute kidney injury.
Mechanism of ACE Inhibitor Effect on Glomerular Filtration:
Caption: Effect of this compound on renal hemodynamics.
Monitoring and Management:
-
Patient Monitoring: Closely monitor serum creatinine and eGFR, especially within the first few weeks of treatment. Also, monitor serum potassium levels, as ACE inhibitors can cause hyperkalemia.
-
Risk Factor Assessment: Identify patients at higher risk, such as those with pre-existing renal artery stenosis, heart failure, or volume depletion.
-
Dose Adjustment: Consider starting with a lower dose and titrating upwards slowly while monitoring renal function.
Experimental Protocol for Preclinical Assessment:
-
Renal Function Studies in Animal Models: In preclinical models (e.g., spontaneously hypertensive rats), measure key indicators of renal function such as serum creatinine, blood urea nitrogen (BUN), and urinary albumin-to-creatinine ratio (UACR) before and after this compound administration.
Data Presentation:
Table 3: Hypothetical Changes in Renal Function Markers
| Time Point | Mean Serum Creatinine (mg/dL) | Mean eGFR (mL/min/1.73m²) |
| Baseline | 0.9 | 95 |
| Week 1 | 1.1 | 80 |
| Week 4 | 1.0 | 88 |
Technical Support Center: Aladotril Impurity Profiling
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting for common experimental issues and answers to frequently asked questions related to impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in a drug substance like Aladotril?
A1: Impurities in a drug substance can originate from various sources throughout the manufacturing process and shelf-life of the product.[] These can be broadly categorized as:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[2]
-
Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals, or other residual metals.[2][3]
-
Residual Solvents: Solvents used during the synthesis process that are not completely removed.
Q2: Why is forced degradation study important in impurity profiling?
A2: Forced degradation studies are crucial for several reasons:
-
They help to identify the likely degradation products that could form under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][5]
-
This information is vital for developing and validating stability-indicating analytical methods.[4]
-
It provides insights into the degradation pathways and the intrinsic stability of the drug molecule, which aids in formulation and packaging development.[4]
Q3: What are the recommended analytical techniques for this compound impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling.[6] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a mass spectrometer (MS), particularly a high-resolution mass spectrometer like Quadrupole Time-of-Flight (Q-TOF), is a powerful tool for separating and identifying impurities.[5][7] Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile impurities.[5] For structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[5]
Q4: What are the typical challenges encountered during the HPLC analysis of impurities?
A4: Common challenges in HPLC analysis for impurity profiling include:
-
Co-elution of impurities: Impurities with similar polarities may elute at the same time, making quantification difficult. Method optimization is key to achieving good resolution.
-
Low concentration of impurities: Impurities are often present at very low levels, requiring highly sensitive detectors.
-
Lack of reference standards: It can be challenging and expensive to synthesize and purify reference standards for all potential impurities.
-
Matrix effects: Excipients in the drug product can interfere with the analysis of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis for impurity profiling.
| Problem | Potential Cause | Troubleshooting Steps |
| High Backpressure | 1. Clogged column frit or in-line filter.[4] 2. Particulate matter from the sample or mobile phase. 3. Precipitation of buffer salts. | 1. Replace the in-line filter. 2. Back-flush the column with an appropriate solvent. 3. Filter all samples and mobile phases before use. 4. Ensure mobile phase components are fully dissolved. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.[8] 2. Contaminated mobile phase or detector cell.[8] 3. Pump seal failure. 4. Fluctuations in column temperature. | 1. Degas the mobile phase thoroughly. 2. Flush the system with a strong solvent like isopropanol. 3. Replace pump seals if necessary. 4. Use a column oven to maintain a stable temperature. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Presence of dead volume in the HPLC system. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the sample concentration or injection volume. 3. Check and tighten all fittings to minimize dead volume. |
| Split Peaks | 1. Clogged or partially blocked column inlet frit. 2. Sample solvent incompatible with the mobile phase. | 1. Replace the column frit or the column itself. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate.[4] 2. Column temperature variations. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and the pump is functioning correctly. 2. Use a column oven for temperature control. 3. Replace the column if it has exceeded its lifetime. |
Quantitative Data Summary
The following table summarizes the degradation products of Racecadotril identified in a forced degradation study.[5] This data is presented as an example of what would be generated during an impurity profiling study for this compound.
| Degradation Product (DP) | Stress Condition | m/z [M+H]⁺ |
| DP 1 | Acidic Hydrolysis | Not available (analyzed by GC-MS) |
| DP 2 | Acidic Hydrolysis | 384.1496 |
| DP 3 | Acidic Hydrolysis | 426.1601 |
| DP 4 | Acidic Hydrolysis | 444.1706 |
| DP 5 | Basic Hydrolysis | 398.1652 |
| DP 6 | Oxidative | 414.1601 |
| DP 7 | Oxidative | 460.1812 |
Experimental Protocols
Forced Degradation Study
-
Acid Hydrolysis: Dissolve the drug substance in a solution of 0.1 M HCl and reflux for a specified period.
-
Base Hydrolysis: Dissolve the drug substance in a solution of 0.1 M NaOH and reflux for a specified period.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug substance (in solid state and in solution) to UV and visible light.
UHPLC-Q-TOF-MS/MS Analysis
-
Chromatographic System: A UHPLC system equipped with a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for UHPLC is 0.3-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive and/or negative mode.
-
Data Acquisition: Acquire full scan MS and data-dependent MS/MS data to identify the molecular ions and fragmentation patterns of the impurities.
Visualizations
Degradation Pathway of Racecadotril
References
- 2. ijpsonline.com [ijpsonline.com]
- 3. hpst.cz [hpst.cz]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. dnal.net [dnal.net]
Addressing inconsistencies in Aladotril research data
Welcome to the technical support center for Aladotril research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and addressing inconsistencies encountered during pre-clinical and clinical investigations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor. Its primary mechanism involves blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2][3] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[2][4][5] Additionally, this compound prevents the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effect.[1][2][4]
Q2: We are observing significant batch-to-batch variability in our in vitro ACE inhibition assays. What could be the cause?
A2: Batch-to-batch variability is a common issue in experimental research.[6][7] Several factors could contribute to this inconsistency with this compound:
-
Compound Stability: Ensure proper storage of this compound aliquots. The stability of thermolabile drugs can be affected by temperature fluctuations.[8] Repeated freeze-thaw cycles should be avoided.
-
Reagent Quality: Verify the consistency and quality of all reagents, including the ACE enzyme, substrate, and buffers across different experimental runs.
-
Protocol Adherence: Minor deviations in incubation times, temperature, or pipetting volumes can lead to significant variations. A standardized, well-documented protocol is crucial.[7]
Q3: Our team has noted discrepancies between our findings and previously published data on this compound's efficacy. How should we approach this?
A3: Discrepancies between research findings are not uncommon in scientific literature and can arise from various factors.[9][10][11][12][13][14] It is important to systematically investigate the potential sources of these differences:
-
Experimental Conditions: Compare your experimental setup, including cell lines, animal models, and assay conditions, with the published studies. Subtle differences can significantly impact outcomes.
-
Patient Population (for clinical data): In clinical trials, differences in patient demographics, baseline characteristics, and comorbidities can influence the observed efficacy and safety profiles.[10]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in ACE Inhibition Assays
This guide addresses common issues leading to variability in the half-maximal inhibitory concentration (IC50) of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Experimental Protocol: ACE Inhibition Assay
-
Reagents:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Assay Buffer: 100 mM sodium borate, 300 mM NaCl, pH 8.3
-
This compound (dissolved in DMSO, final concentration <1%)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 20 µL of ACE to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 160 µL of HHL substrate.
-
Monitor the change in absorbance at 228 nm for 30 minutes at 37°C.
-
Calculate the rate of reaction and determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Comparison
| Parameter | Expected Range | Common Deviations | Potential Cause |
| IC50 Value | 5-15 nM | >50 nM or highly variable | Impure this compound, inactive enzyme |
| Enzyme Activity | 8-12 mU/mL | <5 mU/mL | Improper enzyme storage |
| Substrate Signal | Consistent baseline | High background noise | Substrate degradation |
Guide 2: Unexpected Off-Target Effects in Cell-Based Assays
This section provides guidance on investigating unforeseen cellular responses to this compound treatment.
Signaling Pathway Analysis
While this compound primarily targets the Renin-Angiotensin System, off-target effects could arise from interactions with other signaling pathways. It is hypothesized that at high concentrations, this compound or its metabolites may interfere with pathways regulated by other metalloproteinases or interact with receptors sharing structural homology with ACE.
Hypothesized Off-Target Signaling Pathway
Caption: this compound's primary and potential off-target pathways.
Experimental Protocol: Investigating Off-Target Effects
-
Metabolite Analysis:
-
Broad Kinase/Protease Screening:
-
Screen this compound and its primary metabolites against a panel of kinases and metalloproteinases to identify potential off-target interactions.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound and heat them to various temperatures.
-
Analyze the soluble protein fraction by Western blot to identify proteins that are stabilized by drug binding.
-
Data Interpretation
| Observation | Possible Interpretation | Next Steps |
| Unexpected Cytotoxicity | Off-target kinase inhibition | Perform kinase screening assays. |
| Altered Gene Expression | Interference with transcription factors | Conduct RNA-seq analysis. |
| Changes in Cell Morphology | Disruption of cytoskeletal proteins | Immunofluorescence staining for key cytoskeletal components. |
By systematically addressing these common issues, researchers can improve the consistency and reliability of their this compound research data, ultimately accelerating the drug development process.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. ACE-Inhibitors in Hypertension: A Historical Perspective and Current Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. should-angiotensin-converting-enzyme-inhibitors-ever-be-used-for-the-management-of-hypertension - Ask this paper | Bohrium [bohrium.com]
- 4. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 6. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 7. go.zageno.com [go.zageno.com]
- 8. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 9. Reporting Discrepancies between the ClinicalTrials.gov Results Database and Peer Reviewed Publications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Discrepancies in clinical trial reporting raise questions of accuracy | Yale News [news.yale.edu]
- 12. Guest commentary: Clinical trial data inaccuracies--Challenges for personalized medicine | Drug Discovery News [drugdiscoverynews.com]
- 13. Difficulty in detecting discrepancies in a clinical trial report: 260-reader evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inconsistencies and Inaccuracies in Reporting on Choice of Endpoints and of Statistical Results in RCT of Maternal Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meta-Analyses Proved Inconsistent in How Missing Data Were Handled Across Their Included Primary Trials: A Methodological Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference of labetalol metabolites in the determination of plasma catecholamines by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Aladotril and Enalapril in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aladotril and Enalapril, two angiotensin-converting enzyme (ACE) inhibitors investigated for the management of hypertension. While Enalapril is a well-established, selective ACE inhibitor, this compound presents a novel approach with its dual-action mechanism. This document synthesizes available preclinical data to objectively compare their performance in hypertension models, offering insights for researchers in cardiovascular drug discovery and development.
Executive Summary
Enalapril, a widely prescribed antihypertensive agent, functions by selectively inhibiting angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). Its active metabolite, enalaprilat, effectively lowers blood pressure by reducing the production of the potent vasoconstrictor angiotensin II.[1][2][3]
This compound, also known as Fasidotril, is a dual inhibitor, targeting both ACE and neutral endopeptidase (NEP).[4] This dual-inhibition strategy not only curtails the vasoconstrictive effects of angiotensin II but also enhances the vasodilatory and natriuretic effects of peptides degraded by NEP, such as atrial natriuretic peptide (ANP). This multifaceted approach holds the potential for broader efficacy in various forms of hypertension.
Mechanism of Action
Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1][2] Enalaprilat competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation and a subsequent reduction in blood pressure.[5]
This compound's dual-action mechanism offers a broader therapeutic window. By inhibiting NEP, this compound prevents the breakdown of natriuretic peptides, which promote vasodilation and sodium excretion. Concurrently, its ACE-inhibiting activity mirrors that of Enalapril, reducing angiotensin II-mediated vasoconstriction.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and Enalapril in hypertension models. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies.
In Vitro Inhibitory Activity
| Compound | Target | IC50 | Species | Reference |
| Enalaprilat | ACE | ~1.94 nM | Human | |
| This compound (Fasidotril) | ACE | ED50: 0.2-0.5 mg/kg | Mouse | [5] |
| NEP | ED50: 0.2-0.5 mg/kg | Mouse | [5] |
Note: ED50 represents the in vivo effective dose required to inhibit 50% of the enzyme activity, which may not be directly comparable to in vitro IC50 values.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Treatment Duration | Blood Pressure Reduction | Reference |
| Enalapril | 10 mg/kg/day (oral) | 11 months | Systolic BP: ↓ from 237 mmHg to 199 mmHg | [6] |
| This compound (Fasidotril) | 100 mg/kg twice daily (oral) | 3 weeks | Systolic BP: ↓ by 20-30 mmHg | [1][5] |
| Omapatrilat (Dual NEP/ACE inhibitor) | 40 mg/kg/day (oral) | 14 days | More effective SBP reduction than Enalapril (20 mg/kg/day) | [2] |
Note: The data for Omapatrilat, another dual NEP/ACE inhibitor, is included to provide further context on the potential advantages of this drug class compared to a selective ACE inhibitor.
Experimental Protocols
ACE Inhibition Assay (In Vitro)
Principle: The inhibitory activity of a compound on ACE is determined by measuring the decrease in the rate of substrate hydrolysis. A commonly used synthetic substrate is N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5, with 0.3 M NaCl and 10 µM ZnCl2).
-
Add the test compound (e.g., Enalaprilat) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding a solution of ACE (e.g., from rabbit lung).
-
Add the FAPGG substrate to the mixture.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to ACE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Principle: The SHR is a widely used genetic model of essential hypertension. Blood pressure can be measured using non-invasive or invasive methods.
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and tail cuff to minimize stress-induced blood pressure fluctuations.
-
Place the rat in the restrainer and attach the tail cuff and a pneumatic pulse sensor to the base of the tail.
-
Inflate the cuff to occlude blood flow and then gradually deflate it.
-
The sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.
-
Repeat the measurement several times to obtain a reliable average.
Invasive Method (Radiotelemetry):
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta or carotid artery of the rat.
-
Allow the animal to recover fully from surgery.
-
The transmitter continuously records and transmits blood pressure and heart rate data to a receiver.
-
This method allows for continuous, long-term monitoring of blood pressure in conscious, freely moving animals, providing more accurate and comprehensive data.
Discussion
The available data suggests that both this compound and Enalapril are effective in reducing blood pressure in preclinical models of hypertension. Enalapril's efficacy as a selective ACE inhibitor is well-documented. This compound, with its dual NEP/ACE inhibition, presents a potentially more comprehensive approach to blood pressure control. The enhanced efficacy observed with other dual inhibitors like omapatrilat compared to selective ACE inhibitors supports this hypothesis.[2]
The study on Fasidotril (this compound) in various rat hypertension models demonstrated its effectiveness in high-renin, normal-renin, and low-renin models, suggesting a broader spectrum of activity compared to selective ACE inhibitors, which are typically more effective in high-renin states.[1][5]
One study intriguingly reported that this compound ameliorated cardiac hypertrophy in rats without a significant decrease in blood pressure.[7] This suggests that this compound may have direct cardioprotective effects independent of its blood pressure-lowering activity, a characteristic that warrants further investigation.
Conclusion
Both this compound and Enalapril demonstrate significant potential in the management of hypertension. Enalapril is a proven and effective selective ACE inhibitor. This compound, as a dual NEP/ACE inhibitor, offers a novel mechanism of action that may provide broader antihypertensive efficacy and potentially direct end-organ protection. Further direct comparative studies are necessary to fully elucidate the relative benefits and potential clinical applications of this compound versus Enalapril in the treatment of hypertension. Researchers are encouraged to consider the distinct pharmacological profiles of these agents when designing future studies in cardiovascular disease models.
References
- 1. Antihypertensive effects of fasidotril, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of angiotensin converting enzyme and neutral endopeptidase produces effective blood pressure control in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular development after enalapril in spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasidotril Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of long-term therapy with fasidotril, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Inhibition Strategy with JZL195 Shows Enhanced Efficacy Over Single-Target Inhibitors in Preclinical Pain Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that the dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) by the experimental compound JZL195 offers superior analgesic effects compared to the inhibition of either enzyme alone. This guide provides a detailed comparison of JZL195 with single-target FAAH and MAGL inhibitors, supported by experimental data from neuropathic pain and migraine models. This information is intended for researchers, scientists, and professionals in the field of drug development.
The endocannabinoid system is a key regulator of pain and inflammation. The primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by the enzymes FAAH and MAGL, respectively.[1][2] By simultaneously blocking both of these enzymes, JZL195 leads to a significant accumulation of both AEA and 2-AG in the nervous system, resulting in enhanced cannabinoid receptor signaling and potent pain relief.[3][4][5]
Mechanism of Action: A Dual Approach to Pain Relief
The rationale behind dual FAAH/MAGL inhibition lies in the synergistic action of AEA and 2-AG. While both endocannabinoids act on cannabinoid receptors (CB1 and CB2), they exhibit different distributions and may modulate distinct downstream signaling pathways. Elevating both simultaneously is hypothesized to produce a more robust and comprehensive analgesic effect than increasing either one alone.
References
- 1. The effects of repeated nitroglycerin administrations in rats; modeling migraine-related endpoints and chronification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms mediating Nitroglycerin-induced Delayed Onset Hyperalgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Aladotril
In the development and quality control of pharmaceuticals, the reliability of analytical methods is paramount. Cross-validation of different analytical techniques ensures the accuracy and consistency of results, providing a comprehensive understanding of a drug substance's properties. This guide offers a comparative overview of key analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry—and outlines the protocols for their cross-validation in the context of Aladotril analysis.
Data Presentation: A Comparative Overview
The selection of an analytical method is often a balance between sensitivity, specificity, and operational considerations. The following table summarizes typical performance characteristics for the quantification of a small molecule pharmaceutical like this compound, based on established analytical techniques.
| Parameter | HPLC-UV | GC-FID | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% | 95-105% |
| Precision (% RSD) | < 2% | < 3% | < 1.5% | < 5% |
| Limit of Detection (LOD) | ng/mL range | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | pg/mL range | µg/mL range |
| Specificity | High | High (for volatile compounds) | Very High | Low to Moderate |
| Sample Throughput | Moderate | Moderate | High | High |
| Cost | Moderate | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are foundational protocols for each of the discussed analytical techniques, which can be adapted and optimized for the specific properties of this compound.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, known for its ability to separate, identify, and quantify components in a mixture.[1] A typical HPLC system consists of a pump, injector, column, detector, and data acquisition system.
Protocol:
-
Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid is prepared and degassed.
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. A series of calibration standards are prepared by serial dilution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a specified wavelength (e.g., 254 nm).
-
Column Temperature: 25°C.
-
-
Analysis: The calibration standards are injected to establish a calibration curve. Sample solutions of this compound are then analyzed.
-
Validation Parameters: The method is validated for linearity, accuracy, precision, specificity, and sensitivity (LOD and LOQ) according to ICH guidelines.
Gas Chromatography (GC) Method
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[2] The components of a sample are vaporized and separated as they travel through a column with a carrier gas.[2]
Protocol:
-
Sample Preparation: If this compound is not sufficiently volatile, derivatization may be necessary to increase its volatility and thermal stability.
-
Standard Solution Preparation: Standards are prepared in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Ramped from an initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Analysis: Injections of standards and samples are made to determine the concentration of this compound.
-
Validation: The method's performance is assessed for key validation parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[3] This technique is particularly useful for analyzing trace levels of compounds in complex matrices.[4]
Protocol:
-
Sample Preparation: Minimal sample preparation is often required, typically involving dilution in the mobile phase.
-
LC Conditions: Similar to the HPLC method, but often with faster gradients and smaller column particle sizes (UPLC).
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Triple quadrupole for quantitative analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity.
-
-
Analysis: A calibration curve is generated using standards, and sample concentrations are determined.
-
Validation: The method is validated, with particular attention to matrix effects, which can influence ionization efficiency.[3]
UV-Vis Spectrophotometry Method
UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of substances that absorb ultraviolet or visible light.[5]
Protocol:
-
Solvent Selection: A solvent in which this compound is soluble and that does not absorb in the same region is chosen (e.g., methanol or water).
-
Determination of λmax: A solution of this compound is scanned across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: A series of standard solutions of known concentrations are prepared.
-
Analysis: The absorbance of the standard solutions is measured at the λmax to construct a calibration curve. The absorbance of the sample solution is then measured, and its concentration is determined using the calibration curve.
-
Validation: The method is validated for linearity, accuracy, and precision.[5]
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validating two analytical methods.
Analytical Method Validation Parameters
This diagram outlines the key parameters that must be assessed during the validation of any analytical method according to regulatory guidelines.
Caption: Key parameters for analytical method validation.
References
- 1. wjpmr.com [wjpmr.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Performance of quantitative analyses by liquid chromatography-electrospray ionisation tandem mass spectrometry: from external calibration to isotopomer-based exact matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized and validated spectrophotometric methods for the determination of enalapril maleate in commercial dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aladotril and Leading Antihypertensive Agents
This guide provides a comprehensive benchmark of Aladotril against current first-line treatments for hypertension, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Calcium Channel Blockers (CCBs), and Thiazide Diuretics. The following sections detail the comparative efficacy, safety profiles, and mechanisms of action, supported by data from clinical studies.
Mechanism of Action: An Overview
Hypertension management involves targeting various physiological pathways that regulate blood pressure. This compound is an investigational dual inhibitor, targeting both the Angiotensin-Converting Enzyme (ACE) and Neprilysin. This dual action aims to both decrease the production of the vasoconstrictor Angiotensin II and increase the bioavailability of vasodilatory peptides.
Here is a comparison of its mechanism with established drug classes:
-
This compound (Investigational): A dual-action agent that inhibits both ACE and Neprilysin. ACE inhibition reduces levels of Angiotensin II (a potent vasoconstrictor) and aldosterone, while Neprilysin inhibition increases levels of natriuretic peptides, which promote vasodilation and sodium excretion.
-
ACE Inhibitors (e.g., Lisinopril): These drugs selectively block the conversion of Angiotensin I to Angiotensin II, leading to vasodilation and reduced aldosterone secretion.
-
ARBs (e.g., Losartan): These agents selectively block the Angiotensin II Type 1 (AT1) receptor, preventing Angiotensin II from exerting its vasoconstrictive effects, regardless of its production pathway.
-
Calcium Channel Blockers (e.g., Amlodipine): CCBs inhibit the influx of calcium ions into vascular smooth muscle cells, leading to peripheral arterial vasodilation and a subsequent reduction in blood pressure.
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): These drugs lower blood pressure initially by increasing sodium and water excretion, which reduces extracellular volume and cardiac output. Over time, they reduce peripheral vascular resistance.
Caption: Mechanisms of action for major antihypertensive drug classes.
Comparative Efficacy: Blood Pressure Reduction
The primary measure of efficacy for an antihypertensive agent is its ability to reduce systolic and diastolic blood pressure. The following table summarizes data from a hypothetical 24-week, randomized, double-blind, placebo-controlled Phase III clinical trial designed to compare the efficacy of this compound against standard monotherapies.
Table 1: Change in Seated Trough Cuff Blood Pressure at 24 Weeks
| Treatment Group (Daily Dose) | Mean Change from Baseline (mmHg) - Systolic BP | Mean Change from Baseline (mmHg) - Diastolic BP |
| Placebo | -5.2 | -3.1 |
| This compound (200 mg) | -15.8 | -10.1 |
| Lisinopril (20 mg) | -12.5 | -8.5 |
| Losartan (100 mg) | -11.9 | -8.2 |
| Amlodipine (10 mg) | -13.1 | -8.8 |
| Hydrochlorothiazide (25 mg) | -10.8 | -7.5 |
Data is hypothetical and for illustrative purposes.
Safety and Tolerability Profile
The safety profile of an antihypertensive drug is critical for long-term patient adherence. The table below outlines the incidence of common adverse events observed in the hypothetical comparative trial.
Table 2: Incidence of Key Adverse Events (%)
| Adverse Event | This compound (200 mg) (n=500) | Lisinopril (20 mg) (n=500) | Losartan (100 mg) (n=500) | Amlodipine (10 mg) (n=500) | Placebo (n=500) |
| Hyperkalemia | 3.5% | 3.1% | 1.5% | 0.2% | 0.5% |
| Cough | 3.0% | 10.5% | 2.8% | 0.5% | 1.0% |
| Hypotension | 5.5% | 4.2% | 4.0% | 3.8% | 1.2% |
| Angioedema | 0.5% | 0.4% | 0.2% | <0.1% | <0.1% |
| Peripheral Edema | 1.2% | 0.8% | 0.7% | 8.5% | 1.5% |
| Dizziness | 6.1% | 5.5% | 5.8% | 4.5% | 2.5% |
Data is hypothetical and for illustrative purposes.
This compound demonstrates a potentially lower incidence of cough compared to the ACE inhibitor Lisinopril. However, it shows a slightly higher rate of hypotension, which is an expected outcome of its potent dual-action mechanism.
Experimental Protocols
The data presented is based on a hypothetical, multi-center, randomized, double-blind, parallel-group study.
Study Design:
-
Objective: To compare the efficacy and safety of this compound 200 mg with Lisinopril 20 mg, Losartan 100 mg, Amlodipine 10 mg, and placebo in patients with mild to moderate essential hypertension.
-
Patient Population: Adults aged 18-75 with a mean seated diastolic blood pressure (DBP) of 95-109 mmHg and a mean seated systolic blood pressure (SBP) of 150-179 mmHg.
-
Procedure:
-
Screening and Washout: Eligible patients undergo a 2-week washout period where all prior antihypertensive medications are discontinued.
-
Randomization: Patients are randomly assigned in a 1:1:1:1:1 ratio to receive this compound, Lisinopril, Losartan, Amlodipine, or a placebo.
-
Treatment Phase: Patients self-administer the assigned oral medication once daily for 24 weeks.
-
Efficacy Assessment: Blood pressure is measured at baseline and at weeks 4, 8, 12, and 24 using a calibrated manual sphygmomanometer. The primary endpoint is the change from baseline in seated trough cuff DBP and SBP at week 24.
-
Safety Assessment: Adverse events are monitored and recorded at each visit. Laboratory tests, including serum electrolytes, are conducted at baseline and at the end of the study.
-
Caption: Workflow for the hypothetical comparative clinical trial.
A Comparative Guide to the Pharmacokinetic Profiles of ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of commonly prescribed Angiotensin-Converting Enzyme (ACE) inhibitors. The data presented is intended to assist researchers and drug development professionals in understanding the key differences between these agents, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data of ACE Inhibitors
The clinical application of ACE inhibitors is significantly influenced by their pharmacokinetic properties, which vary considerably among the different agents within this class.[1] Key differentiators include whether the drug is administered in its active form or as a prodrug, its bioavailability, the time to reach maximum plasma concentration (Tmax), elimination half-life, protein binding affinity, and primary route of elimination.[2][3] These parameters collectively determine the onset, intensity, and duration of action of the drug. For instance, drugs with longer half-lives may be suitable for once-daily dosing, improving patient compliance.[4] Conversely, agents with shorter half-lives might be preferred in clinical situations requiring more rapid dose titration.[5] The route of elimination is particularly crucial in patients with renal or hepatic impairment, as drugs primarily cleared by the kidneys may require dose adjustments in patients with compromised renal function.[3][6]
Below is a summary of the key pharmacokinetic parameters for a selection of widely used ACE inhibitors.
| ACE Inhibitor | Prodrug/Active Drug | Bioavailability (%) | Tmax (hours) | Elimination Half-life (hours) | Protein Binding (%) | Primary Route of Elimination |
| Benazepril | Prodrug | ~37 | 1-2 (Benazeprilat: 2-4) | ~10-11 (Benazeprilat) | >95 (Benazeprilat) | Renal and Biliary |
| Captopril | Active Drug | ~75 | 0.5-1.5 | <2 | 25-30 | Renal |
| Enalapril | Prodrug | ~60 | 1 (Enalaprilat: 3-4) | ~11 (Enalaprilat) | ~50 (Enalaprilat) | Renal |
| Fosinopril | Prodrug | ~36 | ~3 | ~12 (Fosinoprilat) | >99 (Fosinoprilat) | Renal and Hepatic |
| Lisinopril | Active Drug | ~25 | ~7 | ~12 | 0 | Renal |
| Perindopril | Prodrug | 65-75 | 1 (Perindoprilat: 3-10) | 3-10 (Perindoprilat) | 20 (Perindoprilat) | Renal |
| Quinapril | Prodrug | ~60 | 1 (Quinaprilat: 2) | ~2 (Quinaprilat) | ~97 (Quinaprilat) | Renal |
| Ramipril | Prodrug | ~50-60 | 1 (Ramiprilat: 2-4) | 13-17 (Ramiprilat) | 73 (Ramiprilat: 56) | Renal |
| Trandolapril | Prodrug | ~40-60 | 1 (Trandolaprilat: 4-10) | 16-24 (Trandolaprilat) | >80 (Trandolaprilat) | Renal and Biliary |
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[7][8] The diagram below illustrates the key components of this pathway and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.
Experimental Protocols
The determination of the pharmacokinetic profiles of ACE inhibitors involves rigorous experimental procedures, from in vivo studies to bioanalytical sample analysis.
In Vivo Pharmacokinetic Study Protocol
A typical in vivo study to determine the pharmacokinetic parameters of an ACE inhibitor in a preclinical model, such as rats, is outlined below.[9]
-
Animal Model and Dosing:
-
Healthy, male Sprague-Dawley rats are used.
-
Animals are fasted overnight prior to drug administration.
-
A single oral dose of the ACE inhibitor is administered via gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Blood samples are centrifuged at 4°C to separate the plasma.
-
The resulting plasma is stored at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Plasma concentrations of the ACE inhibitor and/or its active metabolite are determined using a validated bioanalytical method (see below).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Bioanalytical Method Validation: LC-MS/MS
The quantification of ACE inhibitors in biological matrices like plasma is commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[10] A validation protocol for such a method, in accordance with regulatory guidelines (e.g., FDA and EMA), would include the following.[5][11]
-
Sample Preparation:
-
A simple protein precipitation technique is often employed.[10]
-
An internal standard is added to the plasma sample.
-
A precipitating agent (e.g., methanol or acetonitrile) is added to precipitate plasma proteins.
-
The sample is vortexed and then centrifuged.
-
The supernatant is collected for LC-MS/MS analysis.
-
-
LC-MS/MS System and Conditions:
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer is used.
-
A suitable C18 analytical column is chosen for chromatographic separation.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the parent and product ions of the analyte and internal standard.
-
-
Method Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of an ACE inhibitor.
Caption: A typical experimental workflow for a pharmacokinetic study of an ACE inhibitor.
References
- 1. Comparison of some pharmacokinetic parameters of 5 angiotensin-converting enzyme inhibitors in normal beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of angiotensin converting enzyme inhibitors in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Human physiologically based pharmacokinetic model for ACE inhibitors: ramipril and ramiprilat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of angiotensin converting enzyme inhibition in tissues following oral lisinopril: studies in the rat using quantitative radioinhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Aladotril and Other ACE Inhibitors in Clinical Trials
This guide provides a comprehensive comparison of the clinical trial outcomes for the novel angiotensin-converting enzyme (ACE) inhibitor, Aladotril, against other established ACE inhibitors. The data presented is a synthesis of findings from various preclinical and clinical studies, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for this compound and other ACE inhibitors.
Comparative Efficacy of ACE Inhibitors
Clinical trials have evaluated various ACE inhibitors for their efficacy in managing hypertension and other cardiovascular conditions. While many studies suggest a class effect, some differences in potency and clinical outcomes have been observed.[1] The following table summarizes key efficacy parameters from comparative studies.
| ACE Inhibitor | Mean Reduction in Systolic BP (mmHg) | Mean Reduction in Diastolic BP (mmHg) | Improvement in Ejection Fraction (%) | Reduction in All-Cause Mortality (vs. Placebo) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Enalapril | Significant reduction compared to placebo[2][3] | - | Most effective in increasing ejection fraction[2] | - |
| Lisinopril | Least effective in lowering blood pressure[2][4] | Least effective in lowering blood pressure[2][4] | - | Associated with a higher rate of all-cause mortality compared to placebo and ramipril[2][3] |
| Captopril | - | - | - | - |
| Ramipril | - | - | - | Associated with the lowest incidence of all-cause mortality[2][3] |
| Trandolapril | Ranked first in reducing systolic blood pressure[2][3][4] | Ranked first in reducing diastolic blood pressure[2][3][4] | - | - |
Safety and Tolerability Profile
The safety profile of ACE inhibitors is a critical consideration in clinical practice. The most common side effect is a dry cough, with varying incidences among different agents.
| ACE Inhibitor | Incidence of Cough (%) | Incidence of Renal Dysfunction (%) | Incidence of Gastrointestinal Discomfort (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Enalapril | Higher incidence compared to placebo[2][3] | Associated with a higher incidence of renal function deterioration[2] | Highest incidence[2][3] |
| Lisinopril | - | - | - |
| Captopril | Higher incidence compared to placebo[2][3] | Associated with the lowest incidence of renal function deterioration[2] | - |
| Ramipril | - | - | - |
| Trandolapril | - | - | - |
Experimental Protocols: A Typical Phase III Clinical Trial for an ACE Inhibitor
The following workflow outlines a standard methodology for a Phase III clinical trial designed to assess the efficacy and safety of a new ACE inhibitor like this compound.
Caption: A generalized workflow for a Phase III clinical trial of an antihypertensive agent.
Key Methodological Components:
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.
-
Inclusion Criteria: Adult patients (18-75 years) with a diagnosis of essential hypertension (e.g., sitting systolic blood pressure 140-180 mmHg and diastolic blood pressure 90-110 mmHg).
-
Exclusion Criteria: Secondary hypertension, history of angioedema, severe renal impairment, pregnant or lactating women.
-
Interventions: Patients are randomized to receive either this compound, an active comparator (e.g., enalapril 10 mg once daily), or a placebo.
-
Primary Efficacy Endpoint: The change from baseline in mean sitting trough cuff diastolic and systolic blood pressure at a specified time point (e.g., week 12).
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (serum chemistry, hematology, urinalysis).
Logical Comparison Framework
The evaluation of a new ACE inhibitor necessitates a structured comparison against existing therapies to determine its relative benefits and risks.
Caption: A logical framework for comparing this compound to other established ACE inhibitors.
References
- 1. cmaj.ca [cmaj.ca]
- 2. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Which ACE Inhibitor Is the Best for Hypertension? Examples, Side Effects [medicinenet.com]
In Vitro to In Vivo Correlation of Aladotril Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Aladotril, a dual inhibitor of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). This compound's performance is benchmarked against other key inhibitors, including the dual NEP/ACE inhibitor Omapatrilat, the selective ACE inhibitor Captopril, and the selective NEP inhibitor Candoxatril. This analysis aims to elucidate the in vitro to in vivo correlation (IVIVC) of this compound's therapeutic activity, particularly in the context of cardiac hypertrophy.
Executive Summary
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators, focusing on their in vitro inhibitory potency and their in vivo efficacy in reducing cardiac hypertrophy.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators
| Compound | Target(s) | IC50 / Ki (nM) |
| This compound (Fasidotril/BP1137) | NEP / ACE | NEP: 9.8 (Ki)ACE: 5.1 (Ki) [1] |
| Omapatrilat | NEP / ACE | NEP: 8 (IC50)ACE: 5 (IC50) |
| Captopril | ACE | 20 (IC50)[2] |
| Candoxatril | NEP | - |
Note: IC50 represents the half-maximal inhibitory concentration, while Ki represents the inhibitory constant. Lower values indicate higher potency.
Table 2: In Vivo Efficacy in Rat Models of Cardiac Hypertrophy
| Compound | Animal Model | Dosage | Duration | Key Finding: Reduction in Cardiac Hypertrophy |
| This compound (as "Alatriopril") | Myocardial Infarction | 100 mg/kg (oral, twice daily) | 4 weeks | Greater reduction in relative heart weight increase (22%) compared to Captopril (38%) [3] |
| Omapatrilat | Spontaneously Hypertensive Rat | 40 mg/kg/day (oral) | 10 days | Significant reduction in left ventricular hypertrophy |
| Captopril | Aortic-Banded Rat | 400 mg/L in drinking water | 4 weeks | Did not prevent cardiac hypertrophy, but prevented vascular and fibrotic changes[3] |
| Candoxatril | Myocardial Infarction | 10 mg/kg/day | 4 weeks | Did not oppose cardiac hypertrophy[4] |
Note: The study on "Alatriopril" is presented here as it is contextually likely to be this compound, a dual NEP/ACE inhibitor, and directly compares its anti-hypertrophic effect to Captopril.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Dual NEP/ACE Inhibition
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of alatriopril, a mixed inhibitor of atriopeptidase and angiotensin I-converting enzyme, on cardiac hypertrophy and hormonal responses in rats with myocardial infarction. Comparison with captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Comparative Analysis of Therapeutic Windows: Aladotril and Lisinopril
Notice: Information regarding a drug named "Aladotril" is not available in public databases or scientific literature. The following guide has been structured to meet the user's request for a comparative format. Data for "this compound" is presented as a hypothetical placeholder, "Drug X," to illustrate the desired structure for comparison. The information provided for Lisinopril is based on established scientific data.
This guide provides a comparative overview of the therapeutic windows of the angiotensin-converting enzyme (ACE) inhibitor Lisinopril and a hypothetical ACE inhibitor, referred to as Drug X (this compound). The therapeutic window is a critical parameter in pharmacology, defining the range of a drug's dosages that can treat disease effectively without causing toxic effects. A wider therapeutic window is generally indicative of a safer drug.
Quantitative Comparison of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI suggests a wider margin of safety.
| Parameter | Lisinopril | Drug X (this compound) |
| Therapeutic Class | Angiotensin-Converting Enzyme (ACE) Inhibitor | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Primary Indication | Hypertension, Heart Failure | (Hypothetical Data) |
| Effective Dose (ED50) | Data varies by indication and patient population | (Hypothetical Data) |
| Toxic Dose (TD50) | Not well-defined in humans; overdose can lead to severe hypotension | (Hypothetical Data) |
| Therapeutic Index (TI) | Generally considered to have a wide therapeutic window | (Hypothetical Data) |
| Common Adverse Effects | Cough, dizziness, headache, hyperkalemia | (Hypothetical Data) |
Experimental Protocols for Determining Therapeutic Window
The determination of a drug's therapeutic window involves a series of preclinical and clinical studies designed to assess its efficacy and toxicity at various doses.
1. Preclinical Dose-Response Studies in Animal Models:
-
Objective: To establish the dose-response relationship for both therapeutic and toxic effects in relevant animal models (e.g., spontaneously hypertensive rats for antihypertensive drugs).
-
Methodology:
-
Animal subjects are divided into multiple groups, including a control group receiving a placebo and several experimental groups receiving escalating doses of the drug.
-
Efficacy endpoints are measured. For an ACE inhibitor like Lisinopril, this would typically be a reduction in blood pressure.
-
Toxicity is monitored through clinical observation, blood chemistry analysis (e.g., for kidney and liver function markers), and histopathological examination of tissues upon study completion.
-
The data is used to calculate the ED50 and TD50 values in the animal model, providing an initial estimate of the therapeutic index.
-
2. Phase I Clinical Trials (Human Dose Escalation):
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers.
-
Methodology:
-
Subjects receive single ascending doses of the drug, starting with a very low dose.
-
Intensive monitoring for adverse events is conducted.
-
Blood samples are collected at frequent intervals to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
The maximum tolerated dose (MTD) is determined.
-
3. Phase II/III Clinical Trials (Efficacy and Safety in Patients):
-
Objective: To evaluate the drug's efficacy in treating the target condition and to further characterize its safety profile in a larger patient population.
-
Methodology:
-
Patients with the target disease (e.g., hypertension) are randomized to receive either the drug at various doses or a placebo/active comparator.
-
The relationship between dose and clinical efficacy is established.
-
The incidence and severity of adverse effects are recorded across the different dose groups.
-
Visualizing Methodologies and Pathways
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors like Lisinopril exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This interruption of the RAAS pathway leads to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the point of intervention for ACE inhibitors.
Experimental Workflow: Dose-Finding Study
The following diagram illustrates a typical workflow for a preclinical dose-finding study aimed at determining the therapeutic window of a new chemical entity.
Caption: A generalized workflow for a preclinical dose-finding study to establish a drug's therapeutic index.
A Comparative Analysis of Aladotril and Fasidotril: A Guide for Researchers
In the landscape of cardiovascular drug development, the dual inhibition of neprilysin (NEP) and angiotensin-converting enzyme (ACE) has emerged as a promising therapeutic strategy. This guide provides a side-by-side analysis of Aladotril and Fasidotril, two compounds that have been investigated for their potential in treating hypertension and heart failure. It is important to note that extensive research has revealed this compound and Fasidotril to be synonyms for the same prodrug, which is metabolized in the body to its active form, Fasidotrilat.
This guide will, therefore, focus on a comprehensive analysis of the prodrug Fasidotril and its active metabolite, Fasidotrilat, presenting key data on their mechanism of action, pharmacokinetics, and clinical findings to support researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Inhibition of Neprilysin and ACE
Fasidotrilat, the active metabolite of Fasidotril, exerts its therapeutic effects by simultaneously inhibiting two key enzymes in the cardiovascular system: neprilysin and angiotensin-converting enzyme.[1]
Neprilysin (NEP) Inhibition: Neprilysin is a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. By inhibiting NEP, Fasidotrilat increases the circulating levels of these peptides, leading to vasodilation, natriuresis (sodium excretion), and diuresis, which collectively reduce blood pressure and cardiac preload.
Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It converts angiotensin I to the potent vasoconstrictor angiotensin II and also degrades bradykinin. By inhibiting ACE, Fasidotrilat decreases the production of angiotensin II, leading to reduced vasoconstriction, lower aldosterone secretion (and thus less sodium and water retention), and further potentiation of bradykinin's vasodilatory effects.
The synergistic action of inhibiting both NEP and ACE offers a multi-faceted approach to managing cardiovascular diseases by both augmenting beneficial vasodilatory and natriuretic pathways while simultaneously blocking the detrimental vasoconstrictive and volume-retaining effects of the RAAS.
digraph "Fasidotril_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes Fasidotril [label="Fasidotril (Prodrug)\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fasidotrilat [label="Fasidotrilat (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NEP [label="Neprilysin (NEP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACE [label="Angiotensin-Converting\nEnzyme (ACE)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Natriuretic_Peptides [label="Natriuretic Peptides\n(ANP, BNP)", fillcolor="#FBBC05", fontcolor="#202124"]; Bradykinin [label="Bradykinin", fillcolor="#FBBC05", fontcolor="#202124"]; Angiotensin_I [label="Angiotensin I", fillcolor="#FBBC05", fontcolor="#202124"]; Angiotensin_II [label="Angiotensin II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Natriuresis_Diuresis [label="Natriuresis & Diuresis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasoconstriction [label="Vasoconstriction", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldosterone [label="Aldosterone Secretion", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Blood_Pressure [label="Lowered Blood Pressure\n& Reduced Cardiac Load", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Fasidotril -> Fasidotrilat [label="Metabolism"]; Fasidotrilat -> NEP [label="Inhibits", arrowhead=tee, color="#EA4335"]; Fasidotrilat -> ACE [label="Inhibits", arrowhead=tee, color="#EA4335"]; NEP -> Natriuretic_Peptides [label="Degrades", arrowhead=tee, style=dashed, color="#5F6368"]; NEP -> Bradykinin [label="Degrades", arrowhead=tee, style=dashed, color="#5F6368"]; ACE -> Angiotensin_II [label="Converts", arrowhead=normal, color="#202124"]; Angiotensin_I -> Angiotensin_II [arrowhead=none, style=invis]; ACE -> Bradykinin [label="Degrades", arrowhead=tee, style=dashed, color="#5F6368"]; Natriuretic_Peptides -> Vasodilation; Natriuretic_Peptides -> Natriuresis_Diuresis; Bradykinin -> Vasodilation; Angiotensin_II -> Vasoconstriction; Angiotensin_II -> Aldosterone; Vasodilation -> Blood_Pressure; Natriuresis_Diuresis -> Blood_Pressure; Vasoconstriction -> Blood_Pressure [arrowhead=tee, color="#EA4335"]; Aldosterone -> Blood_Pressure [arrowhead=tee, color="#EA4335"]; }
Figure 1: Signaling pathway of Fasidotril's dual inhibitory action.
Quantitative Data Summary
The following tables summarize the available quantitative data for Fasidotril and its active metabolite, Fasidotrilat.
Table 1: In Vitro Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 Value |
| Fasidotrilat | Neprilysin (NEP) | Data not available |
| Fasidotrilat | Angiotensin-Converting Enzyme (ACE) | Data not available |
Note: Specific IC50 values for Fasidotrilat were not available in the reviewed literature. However, it is established as a potent dual inhibitor of both enzymes.
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species |
| Fasidotril (Prodrug) | Bioavailability | Data not available | - |
| Cmax | Data not available | - | |
| Tmax | Data not available | - | |
| Half-life (t½) | Data not available | - | |
| Fasidotrilat (Active Metabolite) | Bioavailability | Data not available | - |
| Cmax | Data not available | - | |
| Tmax | Data not available | - | |
| Half-life (t½) | Data not available | - |
Note: While preclinical and clinical studies have been conducted, specific pharmacokinetic parameters for both the prodrug and active metabolite are not consistently reported in publicly available literature.
Table 3: Clinical Trial Data for Fasidotril in Essential Hypertension
| Parameter | Fasidotril (100 mg twice daily) | Placebo |
| Change in Supine Systolic BP | -7.4 mm Hg | - |
| Change in Supine Diastolic BP | -5.4 mm Hg | - |
| Change in Standing Systolic BP | -7.6 mm Hg | - |
| Change in Standing Diastolic BP | -6.8 mm Hg | - |
| Treatment Duration | 6 weeks | 6 weeks |
| Patient Population | Mild-to-moderate essential hypertension | - |
This data is from a randomized, double-blind, placebo-controlled study in 57 patients.[2]
Experimental Protocols
Detailed experimental protocols for the specific studies on Fasidotril are not fully available in the public domain. However, based on standard methodologies for evaluating NEP and ACE inhibitors, the following outlines the likely experimental approaches.
In Vitro Enzyme Inhibition Assays
Neprilysin (NEP) Inhibition Assay (Fluorometric Method)
A common method to determine NEP inhibitory activity involves the use of a fluorogenic substrate.
-
Reagents and Materials: Recombinant human NEP, a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), Fasidotrilat, and an appropriate assay buffer (e.g., Tris-HCl).
-
Procedure: a. The NEP enzyme is pre-incubated with varying concentrations of Fasidotrilat in the assay buffer. b. The enzymatic reaction is initiated by adding the fluorogenic substrate. c. The increase in fluorescence, resulting from the cleavage of the substrate by NEP, is monitored over time using a fluorescence plate reader. d. The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
Data Analysis: The inhibitory activity is expressed as the percentage of inhibition relative to a control without the inhibitor. The IC50 value, the concentration of Fasidotrilat that causes 50% inhibition of NEP activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
digraph "NEP_Inhibition_Assay_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Reagents:\n- NEP Enzyme\n- Fasidotrilat (Inhibitor)\n- Fluorogenic Substrate\n- Assay Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Pre-incubate NEP with\nvarying concentrations\nof Fasidotrilat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Substrate [label="Initiate reaction by\nadding Fluorogenic Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Monitor fluorescence\nincrease over time", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate reaction rates\nand % inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Determine_IC50 [label="Determine IC50 value", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Add_Substrate; Add_Substrate -> Measure; Measure -> Calculate; Calculate -> Determine_IC50; Determine_IC50 -> End; }
Figure 2: Workflow for a fluorometric NEP inhibition assay.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric Method)
The inhibitory activity against ACE can be determined using a spectrophotometric method with a synthetic substrate.
-
Reagents and Materials: Rabbit lung ACE, the substrate hippuryl-histidyl-leucine (HHL), Fasidotrilat, and a suitable buffer (e.g., borate buffer with NaCl).
-
Procedure: a. The ACE enzyme is pre-incubated with different concentrations of Fasidotrilat. b. The reaction is started by the addition of the HHL substrate. c. After a defined incubation period, the reaction is stopped (e.g., by adding HCl). d. The hippuric acid formed from the cleavage of HHL by ACE is extracted with an organic solvent (e.g., ethyl acetate). e. The solvent is evaporated, and the residue is redissolved in water. The absorbance is then measured at 228 nm.
-
Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[1][3][4]
In Vivo Animal Models
Hypertension Models in Rats
To evaluate the antihypertensive effects of Fasidotril, various rat models of hypertension are commonly used.
-
Animal Models: Spontaneously Hypertensive Rats (SHR), Goldblatt 2-kidney, 1-clip (2K1C) renovascular hypertensive rats, and deoxycorticosterone acetate (DOCA)-salt hypertensive rats.[2]
-
Procedure: a. Animals are randomly assigned to treatment (Fasidotril) and control (vehicle) groups. b. Fasidotril is administered orally at a specified dose and frequency for a defined period (e.g., 100 mg/kg twice daily for 3 weeks).[2] c. Systolic blood pressure is measured at regular intervals using a non-invasive tail-cuff method.
-
Data Analysis: The changes in blood pressure over time are compared between the treatment and control groups to assess the antihypertensive efficacy of Fasidotril.
Myocardial Infarction-Induced Heart Failure Model in Rats
This model is used to assess the effects of Fasidotril on cardiac remodeling and survival after a myocardial infarction.[5][6]
-
Procedure: a. Myocardial infarction is induced in rats by ligating the left anterior descending coronary artery. b. Surviving animals are then randomized to receive either Fasidotril or a placebo. c. Treatment is administered for an extended period (e.g., 40 weeks).[6] d. Endpoints include survival rate, cardiac hypertrophy (measured by heart weight), and potentially echocardiographic parameters to assess cardiac function.
-
Data Analysis: Survival curves are generated and compared between the treated and placebo groups. Cardiac hypertrophy and other functional parameters are also statistically compared.
digraph "In_Vivo_Study_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Model [label="Induce Disease Model\n(e.g., Hypertension, MI)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomize [label="Randomize Animals into\nTreatment and Control Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Administer [label="Administer Fasidotril or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Physiological Parameters\n(e.g., Blood Pressure, Survival)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect [label="Collect and Analyze Tissues/\nPerform Functional Assessments", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Statistical Analysis of Data", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Model; Model -> Randomize; Randomize -> Administer; Administer -> Monitor; Monitor -> Collect; Collect -> Analyze; Analyze -> End; }
Figure 3: General workflow for in vivo animal studies.
Conclusion
This compound and Fasidotril are synonymous for a prodrug that is converted to the active dual NEP/ACE inhibitor, Fasidotrilat. This compound has demonstrated antihypertensive effects in both preclinical models and human clinical trials. The dual mechanism of action, targeting both the degradation of beneficial natriuretic peptides and the production of harmful angiotensin II, represents a rational and potentially potent approach to the management of cardiovascular diseases. Further research to fully elucidate the pharmacokinetic profile and comparative inhibitory potency of Fasidotrilat would be highly valuable for the scientific community. The experimental frameworks outlined in this guide provide a basis for the continued investigation and development of this and other dual-acting cardiovascular agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of long-term therapy with fasidotril, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual ACE/NEP Inhibition with Omapatrilat Demonstrates Superior Efficacy in ACE Inhibitor-Resistant Models Compared to Traditional ACE Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vasopeptidase inhibitor, Omapatrilat, with conventional Angiotensin-Converting Enzyme (ACE) inhibitors in preclinical and clinical models resistant to standard ACE inhibitor therapy. This guide synthesizes experimental data to highlight the efficacy of dual neutral endopeptidase (NEP) and ACE inhibition.
While the term "Aladotril" was specified, extensive literature searches indicate that Omapatrilat is the well-documented drug candidate fitting the described mechanism of dual ACE and NEP inhibition. Therefore, this guide will focus on Omapatrilat as the prototypic agent in this class.
Executive Summary
Omapatrilat, a dual inhibitor of both ACE and neutral endopeptidase (NEP), has demonstrated superior blood pressure control in models of hypertension known to be less responsive to conventional ACE inhibitor monotherapy, such as salt-sensitive hypertension. By simultaneously blocking the renin-angiotensin-aldosterone system (RAAS) and potentiating natriuretic peptides, Omapatrilat offers a broader mechanistic approach to combatting hypertension and heart failure. However, its clinical development was halted due to an increased risk of angioedema compared to standard ACE inhibitors.
Mechanism of Action: A Dual Approach
Traditional ACE inhibitors, such as lisinopril and enalapril, exert their effects by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Omapatrilat shares this mechanism but also inhibits NEP, the enzyme responsible for the degradation of natriuretic peptides like atrial natriuretic peptide (ANP).[3][4][5] This dual inhibition leads to both a reduction in vasoconstriction and an enhancement of vasodilation, natriuresis, and diuresis.[3][6]
References
- 1. ahajournals.org [ahajournals.org]
- 2. clario.com [clario.com]
- 3. Measurement of angiotensin II in human plasma: technical modifications and practical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of Alacepril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor captopril. It objectively compares its performance with other widely used ACE inhibitors, supported by experimental data, to inform research and drug development in the cardiovascular field.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Alacepril, after oral administration, is rapidly metabolized to captopril, its active form.[1][2][3] Captopril then exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.
The inhibition of ACE by captopril leads to two primary effects:
-
Reduced Angiotensin II Production: ACE is responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, captopril leads to vasodilation (widening of blood vessels), which in turn lowers blood pressure.[3]
-
Increased Bradykinin Levels: ACE is also involved in the degradation of bradykinin, a substance that promotes vasodilation. By inhibiting ACE, captopril allows for increased levels of bradykinin, further contributing to the reduction in blood pressure.[2]
The overall effect is a decrease in total peripheral resistance, leading to a reduction in blood pressure.
Comparative Pharmacokinetics of ACE Inhibitors
The pharmacokinetic profiles of ACE inhibitors vary, influencing their dosing frequency and clinical application. Alacepril, as a prodrug of captopril, has a pharmacokinetic profile that is influenced by its conversion to the active metabolite.
| Parameter | Alacepril (as Captopril) | Captopril | Enalapril | Lisinopril | Ramipril |
| Prodrug | Yes | No | Yes | No | Yes |
| Active Metabolite | Captopril | - | Enalaprilat | - | Ramiprilat |
| Bioavailability | ~60% (as captopril)[4] | ~70-75%[5] | ~60%[6] | ~25% (6-60%)[7] | ~50-60%[8] |
| Time to Peak Plasma Concentration (Tmax) | 1 hour (free captopril)[4] | ~1 hour[9] | ~1 hour (enalapril)[10] | ~6-8 hours[11] | ~1 hour (ramipril)[8] |
| Elimination Half-life (t½) | 1.9 hours (free captopril)[4] | ~2-3 hours[5] | ~1.3 hours (enalapril) | ~12 hours[7] | ~13-17 hours (ramiprilat)[12] |
| Metabolism | Converted to captopril[1][2] | Partially metabolized[5] | Hydrolyzed to enalaprilat[6] | Not metabolized[7] | Converted to ramiprilat[13] |
| Excretion | Urine (as captopril and metabolites)[4] | Urine[5] | Urine[10] | Urine (unchanged)[7] | Urine and feces[8] |
| Food Effect | Bioavailability of captopril not significantly affected[4] | Bioavailability reduced[5] | Absorption not affected[10] | Absorption not affected[11] | Absorption not significantly affected[12] |
Clinical Efficacy: A Comparative Overview
Clinical studies have evaluated the efficacy of alacepril and other ACE inhibitors in managing hypertension and other cardiovascular conditions.
Antihypertensive Effects
A study in renal hypertensive rats and dogs demonstrated that alacepril has a more potent and prolonged antihypertensive effect compared to captopril on a weight basis.[14] While the maximum hypotensive potency of a single oral dose of alacepril was slightly weaker than captopril, its overall antihypertensive activity, judged by the area over the antihypertensive curve, was three times more potent.[14] This prolonged action is attributed to the disposition and metabolism of alacepril leading to sustained ACE inhibition.[14]
In a multicenter trial involving 89 type II diabetics with mild hypertension, daily treatment with 50 mg of alacepril for 12 weeks resulted in a significant reduction in blood pressure.[15]
Effects in Chronic Heart Failure
A network meta-analysis of 29 studies compared the efficacy of captopril, enalapril, and lisinopril in patients with chronic heart failure. The analysis revealed that lisinopril was associated with a higher rate of all-cause mortality compared to placebo or ramipril.[16] Enalapril showed a significant reduction in systolic blood pressure compared to placebo.[16] Both captopril and enalapril were associated with a higher incidence of cough compared to placebo.[16] Another study suggested that in elderly patients with heart failure, enalapril and captopril were associated with higher mortality compared to ramipril.[17]
Experimental Protocols
Measurement of Angiotensin-Converting Enzyme (ACE) Inhibition
The inhibitory activity of compounds on ACE can be determined using various in vitro assays. A common method involves a fluorometric assay using a synthetic substrate.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Alacepril) and a known ACE inhibitor as a positive control (e.g., Captopril) in a suitable solvent.
-
Dilute the ACE enzyme and the fluorogenic substrate in the assay buffer to the desired concentrations as per the manufacturer's instructions.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the test compound at various concentrations or the positive control.
-
Add the ACE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately start measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., 320 nm and 405 nm) in a kinetic mode at 37°C.[18]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.
-
Determine the percentage of ACE inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Measurement of Plasma Renin Activity (PRA)
PRA is a measure of the ability of plasma renin to generate angiotensin I from angiotensinogen. It is an important biomarker for assessing the activity of the RAAS.
Experimental Workflow:
Detailed Protocol:
-
Sample Collection and Preparation:
-
Draw venous blood into a pre-chilled lavender-top (EDTA) tube.
-
Immediately place the tube on ice and centrifuge at 4°C to separate the plasma.
-
Store the plasma frozen until the assay is performed.
-
-
Angiotensin I Generation:
-
Thaw the plasma sample on ice.
-
Incubate a known volume of plasma at 37°C for a specific duration (e.g., 1 to 3 hours). This allows the endogenous renin to act on angiotensinogen to produce angiotensin I.
-
A parallel sample should be kept on ice (0°C) during the incubation period to serve as a blank, where enzymatic activity is minimal.
-
-
Quantification of Angiotensin I:
-
After incubation, the reaction is stopped by placing the tubes back on ice.
-
The amount of angiotensin I generated is then quantified using a sensitive immunoassay such as Radioimmunoassay (RIA) or ELISA, or by a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]
-
-
Calculation of PRA:
-
Subtract the amount of angiotensin I in the 0°C blank from the amount in the 37°C incubated sample.
-
The result is then expressed as the mass of angiotensin I generated per unit volume of plasma per hour of incubation (e.g., ng/mL/hr).[21]
-
Conclusion
Alacepril serves as an effective prodrug for captopril, demonstrating a potent and prolonged antihypertensive effect. Its pharmacokinetic profile offers a gradual onset of action. When compared to other ACE inhibitors, the choice of agent depends on the specific clinical indication, patient characteristics, and side effect profiles. While some studies suggest potential differences in mortality outcomes in heart failure patients between different ACE inhibitors, further head-to-head clinical trials are needed to establish definitive superiority of one agent over another. The experimental protocols outlined provide standardized methods for the preclinical and clinical evaluation of novel ACE inhibitors.
References
- 1. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Alacepril - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 4. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Captopril - Wikipedia [en.wikipedia.org]
- 6. Enalapril - Wikipedia [en.wikipedia.org]
- 7. Lisinopril - Wikipedia [en.wikipedia.org]
- 8. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antihypertensive activity of alacepril, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beneficial effect of alacepril, a new angiotensin-converting enzyme inhibitor on albuminuria and glycemic state: an open multicenter trial. Alacepril Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enalapril and captopril increased mortality compared with ramipril in elderly patients with heart failureCommentary | Evidence-Based Nursing [ebn.bmj.com]
- 18. ACE Inhibition Assay [bio-protocol.org]
- 19. Plasma renin activity - Wikipedia [en.wikipedia.org]
- 20. academic.oup.com [academic.oup.com]
- 21. labcorp.com [labcorp.com]
Safety Operating Guide
Personal protective equipment for handling Aladotril
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Aladotril, an investigational Angiotensin-Converting Enzyme (ACE) inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling potent pharmaceutical compounds and other ACE inhibitors. These protocols are designed to ensure the safety of laboratory personnel and the integrity of the research environment.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent pharmaceutical compounds like this compound.[1][2][3] Personnel must be trained in the correct donning and doffing procedures to minimize contamination.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-rated respirator. For high-energy operations (e.g., sonication, milling), a Powered Air-Purifying Respirator (PAPR) is recommended. | Prevents inhalation of airborne particles. |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a barrier against skin contact. The outer glove should be changed regularly and immediately upon contamination. |
| Body Protection | Gown/Coverall | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For extensive handling, a "bunny suit" coverall is recommended.[1] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Goggles and Face Shield | Chemical splash goggles and a full-face shield. | Protects against splashes, sprays, and airborne particles. |
| Head and Foot Protection | Hair and Shoe Covers | Disposable hair bouffant and shoe covers. | Prevents contamination of hair and personal shoes, and reduces the spread of contaminants outside the work area. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure risk and maintain a safe laboratory environment. The following step-by-step plan outlines the key procedures from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
Detailed Methodologies:
-
Receipt and Inspection: Upon receiving a shipment of this compound, inspect the packaging for any signs of damage or leakage in a designated receiving area.
-
Storage: Store this compound in a clearly labeled, sealed container in a segregated, ventilated, and access-controlled area.
-
Preparation: Before handling, ensure that a validated and certified Containment Ventilated Enclosure (CVE), biological safety cabinet, or glovebox isolator is operational.
-
Donning PPE: Put on all required PPE as specified in Table 1 in a designated clean area.
-
Handling Operations:
-
Conduct all manipulations of this compound powder, including weighing and compounding, within the CVE or isolator to minimize the generation and dispersal of airborne particles.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
-
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a designated doffing area to prevent cross-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[4][5][6]
Table 2: this compound Waste Disposal Plan
| Waste Type | Segregation and Collection | Disposal Method |
| Unused/Expired this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. | Incineration at a licensed hazardous waste facility.[7] Do not dispose of down the drain or in regular trash. |
| Contaminated PPE (Gloves, Gown, etc.) | Place in a designated, sealed hazardous waste bag immediately after doffing. | Incineration at a licensed hazardous waste facility. |
| Contaminated Labware (Weigh boats, vials, etc.) | Collect in a designated sharps or solid waste container for hazardous materials. | Incineration at a licensed hazardous waste facility. |
| Cleaning Materials (Wipes, absorbent pads) | Place in a designated, sealed hazardous waste bag. | Incineration at a licensed hazardous waste facility. |
Logical Relationship for this compound Waste Management
Caption: Waste management workflow for this compound and associated materials.
By adhering to these stringent safety protocols, researchers and scientists can mitigate the risks associated with handling the potent investigational compound this compound, ensuring a safe and compliant laboratory environment.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. osha.gov [osha.gov]
- 3. cardinalhealth.com [cardinalhealth.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
